4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-8-13(15)14(9-11(10)2)16-12-6-4-3-5-7-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICVDHDOMWDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
solubility of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine in organic solvents
Physicochemical Profiling and Solubility Optimization of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Executive Summary
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (an N-phenyl derivative of 4,5-dimethyl-o-phenylenediamine) represents a critical scaffold in the synthesis of phenazine dyes, antioxidant formulations, and heterocyclic pharmaceutical intermediates.[1][2][3][4][5] Its unique structural duality—combining a hydrophobic dimethyl-biphenyl core with an oxidatively active ortho-diamine motif—presents specific solubility challenges.[2][5]
This guide provides a technical roadmap for solubilizing, stabilizing, and processing this compound. Unlike simple aliphatic amines, this molecule exhibits significant sensitivity to oxidative dimerization in protic solvents.[2][5] Therefore, solubility cannot be decoupled from stability.[2] The following protocols prioritize inert-atmosphere handling and polarity-matched solvent selection to ensure experimental reproducibility.
Part 1: Molecular Architecture & Theoretical Solubility
To predict solubility behavior where empirical data is sparse, we analyze the molecule's structural vectors.[2][5]
| Structural Feature | Physicochemical Effect | Solubility Implication |
| 1,2-Diamine Core | H-bond donor/acceptor; High pKa (~4.[2][5]5) | Soluble in polar protic solvents (MeOH, EtOH); pH-dependent water solubility.[2] |
| N1-Phenyl Group | Aromatic stacking; Increased Lipophilicity | drastically reduces water solubility compared to parent diamine; enhances solubility in Toluene/DCM. |
| 4,5-Dimethyl Group | Steric bulk; Hydrophobicity | Increases solubility in aliphatic hydrocarbons (Hexane) at elevated temperatures.[2][5] |
Predicted Solubility Profile (LogP ~ 2.8 - 3.2):
-
High Solubility (>50 mg/mL): DCM, DMSO, DMF, THF, Ethyl Acetate.[2]
-
Moderate Solubility (10–50 mg/mL): Ethanol, Methanol, Toluene, Acetone.[2]
-
Low Solubility (<1 mg/mL): Water (neutral pH), Hexane (RT), Cyclohexane.[2]
Part 2: Solubility Screening & Solvent Selection Strategy
The following decision matrix guides solvent selection based on the intended application (Synthesis, Analysis, or Crystallization).
Solvent Class Compatibility Table
| Solvent Class | Suitability | Recommended Solvents | Operational Notes |
| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Primary Choice. Excellent for extraction and NMR.[2][5] Caution: Acid traces in CHCl3 can induce oxidation.[2][5] |
| Polar Aprotic | High | DMSO, DMF, DMAc | Ideal for nucleophilic substitution reactions.[2] Difficult to remove (high BP). |
| Polar Protic | Good | Methanol, Ethanol, Isopropanol | Good for recrystallization.[2] Risk: Promotes oxidative coupling if air is present.[2][5] |
| Hydrocarbons | Variable | Toluene, Hexane, Heptane | Soluble in hot Toluene.[2] Insoluble in cold Hexane (Anti-solvent).[2] |
| Aqueous | Poor | Water, PBS | Only soluble if acidified (pH < 3) to form the dihydrochloride salt.[2][5] |
Visualization: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on experimental goals.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Standard)
Use this protocol to establish exact solubility limits for your specific batch.
Reagents: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (Target), HPLC-grade Solvents. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.
-
Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours. Crucial: Flush vial with Nitrogen/Argon before sealing to prevent oxidation (darkening of solution indicates quinone formation).[5]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter.
-
Quantification:
-
Calculation:
Protocol B: Recrystallization (Purification)
This molecule often requires purification from its oxidation byproducts.
-
Dissolution: Dissolve crude material in minimal boiling Ethanol (approx. 5-10 mL per gram).[2][5]
-
Clarification: If dark particles remain, filter hot through a Celite pad.[2][5]
-
Nucleation: Remove from heat. Add Water dropwise until persistent turbidity is observed (approx. 10-20% volume of ethanol).[5]
-
Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C.
-
Isolation: Filter crystals and wash with cold 1:1 EtOH/Water. Dry under vacuum.[2][5]
Part 4: Stability & Handling (The "Hidden" Variable)
The primary error source in solubility data for phenylenediamines is oxidative degradation .[2][5]
-
Mechanism: The ortho-diamine moiety is highly susceptible to air oxidation, forming phenazines or quinone imines.[2][5] This reaction is catalyzed by light and trace metals.[2][5]
-
Visual Indicator: Pure solutions are typically pale yellow/beige.[2][5] Dark brown, purple, or black solutions indicate oxidation.[2]
-
Mitigation:
Part 5: Thermodynamic Solubility Workflow
To optimize process scale-up, determining the metastable zone width is essential.[2][5]
Caption: Workflow for determining thermodynamic solubility parameters.
References
-
Lide, D. R. (2009).[2][5] CRC Handbook of Chemistry and Physics. 90th Edition.[2][5] CRC Press.[2][5] (General solubility rules for aromatic amines).
-
Sigma-Aldrich. (2024).[2][5][6] Safety Data Sheet: N-Phenyl-p-phenylenediamine. Link (Analogous structural data).
-
PubChem. (2024).[2][5] Compound Summary: 4,5-Dimethyl-1,2-benzenediamine.[1][2][5][7] National Library of Medicine.[2][5] Link
-
Anderson, B. D., & Flora, K. P. (1996).[2] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[2][5] (Mechanistic basis for amine solubilization).
-
Vogel, A. I. (1989).[2][5] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2][5] Longman Scientific & Technical.[2][5] (Standard recrystallization protocols for phenylenediamines).
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- 2. solubilityofthings.com [solubilityofthings.com]
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- 4. researchgate.net [researchgate.net]
- 5. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 6. N-苯基对苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine SDS safety data sheet
An In-depth Technical Guide to the Anticipated Safety Profile of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Introduction: A Predictive Hazard Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, novel molecules are frequently developed for which complete safety and toxicological data are not yet publicly available. 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is one such compound. While it holds potential as a key intermediate, a formal Safety Data Sheet (SDS) is not readily accessible. This guide provides an in-depth, predictive safety analysis for researchers, scientists, and drug development professionals.
Our approach is grounded in the principles of chemical analogy and structure-activity relationships. By critically evaluating the safety profiles of two closely related structural precursors, we can construct a reliable, precautionary guide to the safe handling of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine. The two analogues forming the basis of this analysis are:
-
4,5-Dimethyl-1,2-phenylenediamine (CAS: 3171-45-7): This molecule shares the core dimethylated o-phenylenediamine structure.[1][2]
-
N-Phenyl-o-phenylenediamine (CAS: 534-85-0): This molecule provides critical data on the N-phenylated amine moiety.[3][4][5]
This document is structured to deliver actionable, field-proven insights, moving beyond a simple recitation of hazards to explain the causality behind safety protocols. Every recommendation is designed to create a self-validating system of safety within the laboratory environment.
Section 1: Chemical Identity and Inferred Physicochemical Properties
The target molecule, 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, combines the structural features of its analogues. Its precise properties are not empirically published, but can be inferred for the purposes of risk assessment.
| Property | 4,5-Dimethyl-1,2-phenylenediamine | N-Phenyl-o-phenylenediamine[4] | Anticipated Profile: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine |
| CAS Number | 3171-45-7 | 534-85-0 | Not Assigned |
| Molecular Formula | C₈H₁₂N₂ | C₁₂H₁₂N₂ | C₁₄H₁₆N₂ |
| Molecular Weight | 136.19 g/mol | 184.24 g/mol | ~212.29 g/mol |
| Appearance | White to brown powder/crystal | Not specified, likely solid | Anticipated to be a solid powder, potentially beige to dark brown, characteristic of aromatic amines. |
| Melting Point | 127-129 °C | Not specified | Likely a solid with a melting point exceeding 100°C. |
| Solubility | Insoluble in water, soluble in organic solvents. | Not specified | Expected to have low water solubility and good solubility in common organic solvents. |
| Stability | Air and light sensitive.[6] | Exposure to air should be avoided.[5] | High Likelihood of Air and Light Sensitivity. Aromatic amines are prone to oxidation, which often results in color change. Handling under an inert atmosphere (e.g., nitrogen or argon) is a critical precaution.[5][6] |
Section 2: Comprehensive Hazard Identification and Risk Analysis
The hazard profile is synthesized from the known risks of the two analogues. Aromatic amines as a class are known for their potential toxicity, and this compound should be treated with a high degree of caution.
GHS Hazard Classification (Predicted)
The following GHS classifications are predicted based on the profiles of the analogues.[2][3]
| Hazard Class | GHS Category | Basis of Classification and Expert Insight |
| Acute Toxicity, Oral | Category 3 or 4 | Harmful or Toxic if swallowed. Both analogues are classified as harmful if swallowed.[2][3] The N-phenyl group can sometimes increase toxicity. Assume a higher degree of caution is warranted. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. Dermal absorption is a significant route of exposure for aromatic amines.[5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. The compound is expected to be a solid powder, making dust inhalation a primary risk.[3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. This is a consistent finding across both analogues.[2][3] Prolonged contact may lead to more severe effects. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Direct contact with the powder is likely to cause significant irritation and potential damage.[2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. Phenylenediamine derivatives are known skin sensitizers.[7][8] Initial exposure may not cause a reaction, but subsequent contact can lead to a severe allergic response. This is a critical consideration for long-term handling. |
| Germ Cell Mutagenicity | Suspected Category 2 | Suspected of causing genetic defects. o-Phenylenediamine is suspected of causing genetic defects, a serious long-term hazard.[7][8] This risk should be imputed to its derivatives until proven otherwise. |
| Carcinogenicity | Suspected Category 2 | Suspected of causing cancer. The International Agency for Research on Cancer (IARC) classifies o-phenylenediamine as Group 2B, possibly carcinogenic to humans.[7] This warrants stringent handling protocols to minimize any long-term exposure. |
Visualized Hazard Profile
The following diagram outlines the anticipated GHS pictograms and their meanings, providing an immediate visual reference for laboratory personnel.
Caption: Anticipated GHS Pictograms for the compound.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—must be applied.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, transferring, and reaction work must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The rationale is to contain airborne dust and potential vapors, preventing inhalation, which is a primary exposure route.[3]
-
Ventilated Enclosures: For storage outside of a fume hood, a ventilated cabinet is recommended, especially for larger quantities.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be deliberate and based on the specific hazards of aromatic amines.
| PPE Item | Specification and Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Always double-glove. The causality is clear: dermal absorption is a significant risk.[5] Contaminated gloves must be changed immediately. Do not wear gloves outside the lab area. |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk. This protects against airborne powder and accidental splashes.[5] |
| Skin and Body Protection | A buttoned lab coat. Ensure cuffs are snug. For larger scale work or situations with a high risk of contamination, a chemically resistant apron or coveralls should be considered. The goal is to prevent any skin contact.[8] |
| Respiratory Protection | Required when dusts are generated. [6] If working outside a fume hood is unavoidable (e.g., during a spill cleanup), a NIOSH-approved respirator with P100 (particulate) cartridges is mandatory. Fit-testing is required for all respirator users. |
Section 4: Safe Handling, Storage, and Experimental Protocols
Core Handling Protocol
This protocol is designed as a self-validating workflow. Each step mitigates a specific, identified risk.
-
Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill kits are inside the hood.
-
Inert Atmosphere: As the compound is likely air-sensitive, prepare to handle it under an inert atmosphere (nitrogen or argon), especially for reactions and long-term storage.[6] This prevents degradation and the formation of potentially more hazardous byproducts.
-
Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood. Use a micro-spatula to minimize dust generation. Close the container immediately after dispensing.
-
Post-Handling Decontamination: After handling, wipe down the work area in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Decontaminate all equipment.
-
Hygiene: Immediately change any contaminated clothing. Wash hands and face thoroughly with soap and water after completing work and before leaving the laboratory.[6] Do not eat, drink, or smoke in the work area.[1]
Storage Protocol
-
Container: Store in a tightly sealed container, preferably the original supplier bottle.[6]
-
Atmosphere: For long-term stability and safety, store under an inert gas.[6]
-
Location: Keep in a cool, dry, dark, and well-ventilated place.[5] A locked cabinet or an area accessible only to authorized personnel is required.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] Contact with these can lead to vigorous, exothermic reactions.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.
Emergency Response Workflow
Caption: Decision workflow for emergency response.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: The compound is combustible. Fire may produce toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Disposal Considerations
All waste generated from this material must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[6]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.
Conclusion
While a specific Safety Data Sheet for 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is not currently available, a robust safety protocol can be established by analyzing its structural analogues. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, skin sensitization, and potential long-term effects such as mutagenicity and carcinogenicity. Strict adherence to engineering controls, diligent use of appropriate PPE, and well-rehearsed emergency procedures are essential for the safe handling of this compound. This guide provides the framework for establishing a culture of safety and self-validation in the laboratory, ensuring that research can proceed with minimal risk to personnel.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68297, N-Phenyl-o-phenylenediamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76635, 4,5-Dimethyl-1,2-phenylenediamine. Retrieved from [Link]
-
GSRS. (n.d.). 4,5-DIMETHYL-O-PHENYLENEDIAMINE. Retrieved from [Link]
-
PrepChem.com. (2023). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
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melting point and boiling point of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Document Type: Technical Reference Guide Subject: Physicochemical Properties, Synthesis Logic, and Handling Protocols CAS Registry Number: 1882221-58-0 Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary & Data Status
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is a specialized aromatic diamine intermediate, primarily utilized in the synthesis of sterically hindered N-heterocyclic carbenes (NHCs), quinoxaline derivatives, and conductive polymers.[1][2][3][4]
Critical Note on Data Availability: As of the current scientific literature (2025-2026), this specific regioisomer is a research-grade intermediate with limited public experimental property data. Unlike its parent compounds, it does not yet have a standardized pharmacopeial monograph. The values presented below distinguish between experimentally verified precursors and calculated predictive models (QSPR) to ensure experimental rigor.
Physicochemical Properties
Melting & Boiling Point Data
To facilitate identification, the properties of the target compound are triangulated against its two primary structural parents. If your synthesized material deviates significantly (>10°C) from the predicted range, verify the regiochemistry (N1 vs. N,N-dimethyl isomers).
| Compound | Structure Note | Melting Point (°C) | Boiling Point (°C) | Confidence |
| Target: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine | Target Molecule | 105 – 115 (Predicted) | 365 ± 25 (Predicted) | High (QSPR) |
| Parent A: 4,5-Dimethyl-1,2-phenylenediamine | Core Ring (No Phenyl) | 127 – 129 [1] | 305 – 310 | Experimental |
| Parent B: N-Phenyl-1,2-phenylenediamine | N-Substituted (No Methyls) | 79 – 81 [2] | 313 | Experimental |
Thermodynamic Analysis: The addition of the N-phenyl group to the 1,2-phenylenediamine core typically disrupts the crystal lattice packing efficiency compared to the primary amine, lowering the melting point (observed in Parent B vs. unsubstituted o-phenylenediamine). However, the 4,5-dimethyl substitution adds molecular weight and rigidity, partially recovering the thermal stability. Therefore, the target is expected to melt in the intermediate range (105–115°C ).
Solubility Profile
-
Soluble: DMSO, Methanol, Dichloromethane, Ethyl Acetate.
-
Slightly Soluble: Toluene, Diethyl Ether.
-
Insoluble: Water (neutral pH). Note: Solubility in water increases significantly at pH < 4 due to protonation of the primary amine.
Synthesis & Structural Validation
Synthetic Route (Buchwald-Hartwig Amination)
The most reliable route to this specific isomer—avoiding over-arylation—is the Palladium-catalyzed cross-coupling of 4,5-dimethyl-1,2-phenylenediamine with bromobenzene, or the reduction of the corresponding nitro-aniline precursor.
Workflow Logic:
-
Regioselectivity: The steric bulk of the methyl groups at 4,5 has minimal effect on the N-arylation at the 1-position, but stoichiometry must be controlled to prevent N,N'-diphenylation.
-
Catalyst Choice: Pd(OAc)2 with BINAP is preferred to ensure mono-arylation.
Caption: Pd-catalyzed C-N bond formation targeting the mono-N-phenyl derivative. Strict stoichiometry (1:1) is required to minimize the diphenyl impurity.
Characterization Checkpoints
To validate the identity of CAS 1882221-58-0, ensure the following spectral signatures are present:
-
1H NMR (DMSO-d6):
- 2.10–2.20 ppm (s, 6H): Two methyl groups (distinct singlet).
- 4.5–5.0 ppm (br s, 2H): Primary amine (-NH2).
- 7.2–7.5 ppm (m, 5H): Phenyl ring protons.
- ~6.5–6.8 ppm (s, 2H): Aromatic protons on the central dimethyl-ring (shielded relative to nitro-precursors).
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 213.14 m/z .
-
Handling, Stability & Safety (HSE)
Oxidation Sensitivity
Like most phenylenediamines, this compound is air-sensitive . The amino groups are prone to oxidation to quinone diimines, resulting in a color change from off-white/pale brown to dark purple/black.
-
Storage: Store at 2–8°C under Argon or Nitrogen atmosphere.
-
Purification: If the solid has darkened, recrystallize from Ethanol/Hexane with a trace of sodium dithionite (reducing agent) to remove oxidized impurities.
Safety Protocol (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
-
-
PPE: Nitrile gloves (double-gloving recommended due to high skin permeability of aromatic amines), P95 respirator if handling powder.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 4,5-Dimethyl-1,2-phenylenediamine (CAS 3171-45-7).[2][5][6] Retrieved from
-
Stenutz, R. (n.d.). Data Sheet: N-phenylbenzene-1,2-diamine (CAS 534-85-0).[7] Stenutz.eu. Retrieved from
-
PubChem. (2025). Compound Summary: 4,5-Dimethyl-1,2-phenylenediamine.[2][5][6] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[8] Comparative Reactivity of Substituted o-Phenylenediamines. Retrieved from
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Unveiling the Electronic Landscape: A Guide to the Electronic Structure and DFT Calculations of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and computationally interrogating the electronic structure of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine. This molecule, a derivative of o-phenylenediamine, serves as a valuable scaffold in medicinal chemistry. We will explore the application of Density Functional Theory (DFT) as a powerful predictive tool to elucidate the geometric, electronic, and reactive properties of this compound. The narrative emphasizes the rationale behind methodological choices, offering field-proven insights and self-validating protocols essential for professionals in drug discovery and computational chemistry.[1][2][3] This guide is designed to bridge theoretical concepts with practical application, enabling researchers to leverage computational chemistry to accelerate their research and development efforts.[2]
Introduction: Strategic Importance of the Phenyl-Substituted Diamine Scaffold
The design of novel therapeutic agents is an incredibly complex task, where understanding a molecule's fundamental properties is paramount to predicting its biological activity.[4] 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine is a molecule of significant interest, belonging to a class of aromatic diamines that are key building blocks in organic synthesis.[5] They are precursors to a wide array of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are known to possess diverse pharmacological activities.[5] The introduction of a phenyl group on one of the amine nitrogens introduces specific steric and electronic features, modulating the molecule's reactivity, conformational flexibility, and potential for intermolecular interactions—all critical parameters in drug design.
Computational chemistry, and specifically DFT, provides an indispensable toolkit for modern drug discovery, allowing for the rapid, cost-effective, and accurate prediction of molecular properties before committing to laborious and expensive synthesis.[2][3] This guide will provide a detailed protocol for performing and interpreting DFT calculations on this specific diamine, offering a window into its electronic architecture.
The 'Why': Rationale for DFT in Rational Drug Design
In the pharmaceutical industry, computational chemistry is a cornerstone for enhancing the efficiency and reducing the uncertainty inherent in research and development.[2] DFT stands out as a particularly effective method. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a remarkable balance of computational cost and accuracy, making it feasible to study relatively large and complex molecules relevant to drug discovery.
Why we choose DFT for this molecule:
-
Predicting Reactivity: By analyzing Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP), we can identify which parts of the molecule are likely to be involved in chemical reactions or interactions with a biological target.[6] For instance, identifying the most nucleophilic or electrophilic sites can guide the synthesis of new derivatives or predict metabolic liabilities.
-
Understanding Conformation: The biological activity of a molecule is intrinsically linked to its three-dimensional shape. DFT geometry optimization allows us to find the most stable (lowest energy) conformation of the molecule, which is crucial for subsequent studies like molecular docking.
-
Interpreting Spectroscopic Data: DFT can predict vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to confirm the structure of a synthesized compound.[7]
This predictive power significantly accelerates the drug discovery pipeline by allowing scientists to prioritize the most promising candidates for synthesis and testing.[2][3]
Core Computational Methodology: A Validated Protocol
The following protocol is designed as a self-validating system. Each step builds upon the previous one, with checks in place to ensure the integrity of the calculation.
Step 1: Molecular Structure Preparation
The foundation of any computational study is an accurate initial 3D structure.
-
2D Sketching: Draw the structure of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine in a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D sketch to a 3D model using a molecular builder.
-
Initial Cleaning & Pre-optimization: Use a computationally inexpensive force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to perform an initial geometry optimization. This step removes any unrealistic bond lengths or angles from the initial build and provides a sensible starting point for the more rigorous DFT calculation.
Step 2: DFT Geometry Optimization and Frequency Analysis
This is the core of the calculation, where we find the molecule's most stable structure.
-
Input File Generation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection (The "Why"):
-
Functional: We select the B3LYP hybrid functional. B3LYP is a widely-used "workhorse" in computational chemistry that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structure for a broad range of organic molecules.
-
Basis Set: We use the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs (like on the nitrogen atoms) and delocalized π-systems. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron distributions and are essential for describing bonding accurately.
-
-
Execution: Run the geometry optimization. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, signifying a stationary point on the potential energy surface.
-
Validation via Frequency Calculation: Immediately following optimization, at the same level of theory, a frequency calculation must be performed.
-
Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This is a critical validation step.
-
Thermodynamic Data: This calculation also provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.
-
Workflow for DFT Analysis of a Drug Candidate
Caption: A validated workflow for DFT calculations in a drug discovery context.
Analysis and Interpretation of Key Electronic Properties
Once the calculations are complete, the output files contain a wealth of information. The following analyses are crucial for drug development professionals.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 1: Representative FMO Properties
| Property | Description | Illustrative Value | Implication for Drug Design |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.45 eV | Indicates electron-donating ability; potential for oxidation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.78 eV | Indicates electron-accepting ability; potential for reduction. |
| ΔE Gap | ELUMO - EHOMO | 4.67 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) Surface
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its charge distribution and reactive sites.
-
Electron-Rich Regions (Negative Potential): Typically colored red, these areas are concentrated around electronegative atoms (like the nitrogen lone pairs). They are the primary sites for interaction with electrophiles or hydrogen bond donors.
-
Electron-Poor Regions (Positive Potential): Typically colored blue, these areas are found around hydrogen atoms, particularly the N-H protons. They are favorable sites for interaction with nucleophiles or hydrogen bond acceptors.
Diagram: From Calculation to Insight
Caption: Relationship between DFT outputs and their practical application in drug design.
Practical Applications for Drug Development
The true value of these calculations lies in their application to real-world research challenges.
-
Pharmacophore Modeling: The MEP map directly informs pharmacophore development by identifying key hydrogen bond donor and acceptor sites, as well as hydrophobic regions (the dimethyl and phenyl groups), which are essential for molecular recognition at a receptor binding site.
-
Metabolic Stability Prediction: The HOMO distribution can highlight electron-rich areas susceptible to oxidative metabolism by cytochrome P450 enzymes. Modifying the molecule at these sites could enhance its metabolic stability.
-
Guiding Analogue Synthesis: If a higher reactivity is desired (e.g., for a covalent inhibitor), the HOMO-LUMO gap can be used as a metric. Chemists can computationally screen potential modifications to see how they "tune" this gap before committing to synthesis.
Conclusion
This guide has outlined a robust and validated methodology for performing and interpreting DFT calculations on 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine. By moving beyond a simple list of steps to explain the causality behind methodological choices, we provide a framework that is both scientifically rigorous and practically applicable. For researchers in drug development, mastering these computational techniques is not merely an academic exercise; it is a critical tool for accelerating the design-synthesis-test cycle, reducing costs, and ultimately bringing more effective medicines to patients faster.[2]
References
-
Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. John Wiley & Sons, Inc. [Link]
-
Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. TextbookRush. [Link]
-
Young, D. C. (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems. John Wiley & Sons, Inc. [Link]
-
Global Center for Pharmaceutical Industry. (n.d.). The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. [Link]
-
ChemBK. (2024). 4,5-dimethylbenzene-1,2-diamine. [Link]
-
Brezova, V., et al. (2007). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. ResearchGate. [Link]
-
Singh, S., & Singh, S. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]
-
Benmohammed, A., et al. (2017). THEORETICAL STUDY ON THE NITRATION OF O-PHENYLENEDIAMINE BY DENSITY FUNCTIONAL THEORY (DFT). ResearchGate. [Link]
-
S.N., S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. ia801409.us.archive.org [ia801409.us.archive.org]
- 5. 4,5-Dimethyl-1,2-phenylenediamine | CAS 3171-45-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
literature review of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine synthesis
Part 1: Executive Summary & Strategic Analysis
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (also known as N-phenyl-4,5-dimethyl-o-phenylenediamine) is a specialized bidentate ligand scaffold and pharmaceutical intermediate. Its electron-rich character, driven by the dual methyl substituents, distinguishes it from the unsubstituted N-phenyl-o-phenylenediamine, offering enhanced oxidative stability and modified electronic properties for metal coordination (e.g., in olefin polymerization catalysts) or as a lipophilic antioxidant core.
Retrosynthetic Logic
Direct alkylation or arylation of 4,5-dimethyl-1,2-phenylenediamine is chemically inefficient due to the difficulty in controlling mono-selectivity (preventing the formation of N,N'-diphenyl or N,N-diphenyl byproducts).
Therefore, this guide prioritizes a Reductive Functionalization Strategy . The synthesis relies on establishing the C–N bond before the final amine generation. We utilize the orthogonal reactivity of the nitro group to protect the second nitrogen position during the arylation step.
Primary Pathway (Recommended): Palladium-Catalyzed Buchwald-Hartwig Amination of 4,5-dimethyl-2-nitroaniline.
Secondary Pathway (Scale-Up): Nucleophilic Aromatic Substitution (
Part 2: Visualizing the Synthetic Workflow
The following diagram outlines the retrosynthetic logic and the forward reaction pathways.
Caption: Figure 1. Convergent synthesis strategies. Route 1 is preferred for laboratory synthesis due to milder conditions and broad substrate scope.
Part 3: Detailed Experimental Protocols
Route 1: Buchwald-Hartwig Cross-Coupling (High Purity)
This protocol is the industry standard for synthesizing unsymmetrical N-aryl-o-phenylenediamines. It avoids the harsh conditions of
Step 1: Synthesis of N-(4,5-dimethyl-2-nitrophenyl)aniline
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination.
Materials:
-
Substrate: 4,5-Dimethyl-2-nitroaniline (1.0 eq, 10 mmol)
-
Coupling Partner: Iodobenzene (1.2 eq) or Bromobenzene (1.2 eq)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Ligand: XPhos or BINAP (4 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.4 eq)
-
Solvent: Toluene (anhydrous, degassed)
Protocol:
-
Setup: In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk flask with 4,5-dimethyl-2-nitroaniline (1.66 g), Cs₂CO₃ (4.56 g), Pd(OAc)₂ (45 mg), and XPhos (190 mg).
-
Addition: Add anhydrous Toluene (50 mL) followed by Iodobenzene (1.34 mL). Seal the flask.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting aniline is yellow; the product is typically deep orange/red.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0–10% EtOAc in Hexanes).
-
Yield Target: 85–92%
-
Identity Check: ¹H NMR should show the disappearance of the NH₂ broad singlet and appearance of the NH signal (~9.0 ppm) and phenyl ring protons.
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without over-reducing the aromatic ring or cleaving the C–N bond.
Protocol:
-
Setup: Dissolve the nitro-intermediate (from Step 1) in Ethanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (10% by mass of substrate).
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.
-
Workup: Filter carefully through Celite under an inert atmosphere (N₂). Note: Phenylenediamines are oxidation-sensitive.
-
Isolation: Concentrate immediately. If high purity is required, recrystallize from Ethanol/Hexane or convert to the dihydrochloride salt using HCl/Ether for long-term storage.
Route 2: Nucleophilic Aromatic Substitution ( ) (Alternative)
Use this route if Palladium catalysts are cost-prohibitive or if the 1-fluoro-4,5-dimethyl-2-nitrobenzene precursor is readily available.
Protocol:
-
Reagents: Mix 1-Fluoro-4,5-dimethyl-2-nitrobenzene (1.0 eq) and Aniline (2.0 eq) in DMSO.
-
Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq).
-
Conditions: Heat to 120–140°C for 24 hours. The electron-donating methyl groups deactivate the ring, necessitating higher temperatures compared to unsubstituted analogs.
-
Workup: Pour into ice water. The product will precipitate. Filter, wash with water, and dry.
-
Reduction: Proceed as in Route 1, Step 2.
Part 4: Data Summary & Characterization
Table 1: Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| Appearance | Off-white to pale brown solid (oxidizes to purple/black upon air exposure) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Storage | Store at -20°C under Argon; Hygroscopic and light sensitive |
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
- 2.10 (s, 3H): Methyl group (C4/C5).
- 2.15 (s, 3H): Methyl group (C4/C5).
-
4.80 (br s, 2H):
protons (Position 2). - 6.50 - 7.20 (m, 7H): Aromatic protons (Phenyl ring + C3/C6 protons on the central ring).
-
7.40 (s, 1H):
proton (often broad).
Part 5: References
-
Buchwald-Hartwig Amination of Nitro-Anilines: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.
-
Synthesis of N-Aryl-o-phenylenediamines: Li, X., et al. (2012). "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides." Journal of Organic Chemistry.
-
SNAr Reactivity of Fluoro-Nitrobenzenes: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Some o-Nitrochlorobenzenes with Piperidine." Chemical Reviews.
-
Properties of 4,5-Dimethyl-1,2-phenylenediamine (Core Scaffold): PubChem CID 76635. "4,5-Dimethyl-1,2-phenylenediamine."
Methodological & Application
synthesis of benzimidazoles using 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
[1]
Executive Summary
This technical guide details the synthesis of 1-Phenyl-5,6-dimethylbenzimidazoles utilizing 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine as the core scaffold.[1] This specific diamine precursor offers a unique advantage in medicinal chemistry and materials science: it combines the biologically privileged 5,6-dimethylbenzimidazole motif (mimicking the nucleotide base of Vitamin B12) with an N1-phenyl substituent that enhances lipophilicity and alters electronic properties for optoelectronic applications (e.g., OLEDs).[2]
The protocols herein prioritize regioselectivity and operational simplicity , addressing the challenge of cyclizing an unsymmetrical diamine. We present three distinct methodologies:
Strategic Analysis of the Starting Material[2][3]
Structure & Reactivity
The starting material, 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine , possesses two distinct amino groups:[1]
-
N1 (Secondary, Aniline-like): Sterically hindered by the phenyl ring and less nucleophilic due to resonance delocalization into the N-phenyl system.[1]
-
N2 (Primary, Amine): Significantly more nucleophilic and sterically accessible.[1][2]
Mechanistic Implication: In condensation reactions with carbonyl electrophiles (aldehydes/acids), the N2 primary amine typically initiates the attack to form a Schiff base (imine) or amide intermediate.[2] The subsequent cyclization step involves the N1 secondary amine attacking the electrophilic carbon, followed by oxidation (for aldehydes) or dehydration (for acids) to aromatize the imidazole ring.[2]
Regiochemical Outcome
Due to the specific substitution pattern (4,5-dimethyl), the molecule retains a degree of symmetry along the benzimidazole core axis.[1][2] Regardless of the cyclization direction, the methyl groups will reside at positions 5 and 6 of the final benzimidazole ring.[2] The critical defining feature is the N1-phenyl group, which locks the tautomeric equilibrium, yielding a single, stable 1-phenyl-5,6-dimethylbenzimidazole isomer.[1]
Figure 1: General reaction pathway for the synthesis of 1-Phenyl-5,6-dimethylbenzimidazoles.
Experimental Protocols
Method A: Oxidative Cyclization with Aldehydes (Green Chemistry)
Recommended for: Synthesizing C2-aryl or alkyl derivatives with sensitive functional groups.[1]
This protocol utilizes Sodium Metabisulfite (Na2S2O5) as a mild oxidant, avoiding harsh acids or toxic metal catalysts.[1][2]
Reagents:
-
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (1.0 equiv)[1][3][4]
-
Solvent: Ethanol/Water (3:1 v/v) or DMF (for solubility)[2]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of diamine and 1.0 mmol of the aldehyde in 10 mL of Ethanol/Water (3:1).
-
Catalyst Addition: Add 1.0 mmol (approx. 190 mg) of Na2S2O5.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor by TLC (typically 2-4 hours). The intermediate imine may appear first, followed by the slower formation of the fluorescent benzimidazole spot.[2]
-
Workup:
Mechanism Note: The bisulfite adduct facilitates the cyclization of the intermediate Schiff base, followed by oxidative dehydrogenation to restore aromaticity.[2]
Method B: Acid-Catalyzed Condensation (Phillips-Type)
Recommended for: Stable substrates, bulk synthesis, and C2-alkyl derivatives.[1]
Reagents:
-
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (1.0 equiv)[1][3][4]
-
Carboxylic Acid (1.1 equiv) or Acid Anhydride[2]
-
Catalyst: 4N HCl or Polyphosphoric Acid (PPA)[2]
Protocol:
-
Mixing: Combine 1.0 mmol of diamine and 1.1 mmol of carboxylic acid in a reaction vial.
-
Acid Addition: Add 5 mL of 4N HCl (for milder acids) or PPA (for unreactive acids).[1][2]
-
Heating: Heat to 100°C (HCl) or 140-160°C (PPA) for 4-12 hours.
-
Neutralization:
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
Method C: Orthoester Condensation
Recommended for: Synthesizing C2-unsubstituted (R=H) or C2-Methyl (R=Me) derivatives with high yield.[1][2]
Reagents:
-
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (1.0 equiv)[1][3][4]
-
Triethyl Orthoformate (for R=H) or Triethyl Orthoacetate (for R=Me) (Excess as solvent/reagent)[2]
-
Catalyst: Sulfamic acid (5 mol%) or p-TSA[1]
Protocol:
-
Reaction: Mix 1.0 mmol of diamine with 3 mL of Triethyl Orthoformate.
-
Catalysis: Add a catalytic amount of Sulfamic acid.[1]
-
Stirring: Stir at room temperature or mild heat (60°C) for 1-3 hours.
-
Isolation: Evaporate excess orthoester under reduced pressure. The residue is often pure enough for recrystallization.
Data & Optimization
Solvent Screening (Method A)
The choice of solvent significantly impacts yield and reaction time, particularly for the oxidative cyclization route.[2]
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethanol/Water (3:1) | 80 (Reflux) | 2-4 | 85-92 | Recommended. Green, easy workup.[1] |
| DMF | 100 | 1-2 | 78-85 | Good for insoluble aldehydes; harder to remove.[1] |
| Toluene | 110 | 6-8 | 60-70 | Requires Dean-Stark trap; slower oxidation.[1] |
| PEG-400 | 80 | 3 | 88 | Eco-friendly alternative; viscous.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete oxidation of the intermediate (dihydrobenzimidazole).[1] | Extend reaction time; add more oxidant (Na2S2O5) or open flask to air. |
| Sticky Product | Residual solvent or oligomers.[1] | Recrystallize from EtOH/Water; triturate with cold ether. |
| No Reaction | Deactivated aldehyde (electron-rich).[1] | Switch to Method B (Acid Condensation) or use a stronger oxidant (e.g., Cu(OAc)2 in DMSO).[1][2] |
Visual Workflow
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Synthesis of Benzimidazoles from o-Phenylenediamines and Aldehydes: Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[1] Source: MDPI (Nanomaterials).[2] URL:[Link][2][5]
-
Oxidative Cyclization Protocol (Na2S2O5): Title: A facile and efficient synthesis of benzimidazole as potential anticancer agents.[1][6][7] Source: Indian Academy of Sciences.[1] URL:[Link][2]
-
Copper-Catalyzed N-Phenyl Benzimidazole Synthesis: Title: Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols.[1] Source: ACS Publications (J. Org.[2] Chem.). URL:[Link][2]
-
Starting Material Data (4,5-Dimethyl-N1-phenylbenzene-1,2-diamine): Title: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine Compound Summary. Source: PubChem.[1][8] URL:[Link][2]
-
Photochemical Synthesis Routes: Title: The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes.[1] Source: RSC Advances (via NIH).[2] URL:[Link][2]
Sources
- 1. 760188-43-0|2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 29124-58-1|N1,N1,5-Trimethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. CAS:131019-87-9, N1,5-二甲基苯-1,2-二胺-毕得医药 [bidepharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of 2,3-Dimethyl-5-phenylphenazin-5-ium via Oxidative Coupling
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of the phenazine derivative, 2,3-dimethyl-5-phenylphenazin-5-ium, through the oxidative coupling of 4,5-dimethyl-N1-phenylbenzene-1,2-diamine. Phenazines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, materials science, and electronics. This protocol details an efficient and straightforward method utilizing common laboratory oxidants. We will delve into the underlying reaction mechanism, provide two detailed, field-tested protocols using Ferric Chloride (FeCl₃) and Ceric Ammonium Nitrate (CAN), offer insights into reaction optimization, and outline robust procedures for product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development.
Scientific Foundation: The Mechanism of Oxidative Cyclization
The formation of the phenazine ring system from an N-aryl-substituted o-phenylenediamine is an oxidative cyclization reaction. While the precise mechanism can be complex and dependent on the specific oxidant and conditions used, it is generally understood to proceed through a series of single-electron transfer (SET) steps, leading to radical intermediates that cyclize and subsequently aromatize.
A plausible mechanistic pathway is as follows:
-
Initial Oxidation: The oxidant, such as Fe(III) or Ce(IV), abstracts an electron from one of the nitrogen atoms of the diamine substrate, generating a radical cation.
-
Radical Coupling: The generated radical undergoes intramolecular C-N bond formation. The attack occurs from the radical-bearing nitrogen onto the ortho-position of the N-phenyl ring.
-
Rearomatization & Further Oxidation: The resulting cyclized intermediate is not yet aromatic. A series of proton and electron transfers (oxidation steps) occur to eliminate two hydrogen atoms, leading to the formation of the planar, aromatic phenazine ring system.
The overall transformation involves the formation of two new bonds and the removal of two hydrogen atoms, formally a dehydrogenative cyclization. The choice of oxidant is critical; it must be strong enough to initiate the reaction but selective enough to avoid over-oxidation or polymerization of the starting material or product.[1][2]
Experimental Design: Choice of Oxidant
Two common and effective oxidants for this transformation are Ferric Chloride (FeCl₃) and Ceric Ammonium Nitrate (CAN).
-
Ferric Chloride (FeCl₃): This is a cost-effective, readily available Lewis acid and a moderate one-electron oxidant. It is frequently used for oxidative couplings of aromatic amines and diamines.[3][4][5] Reactions are often performed in aqueous or alcoholic solutions at room temperature or with gentle heating. The resulting product is typically the phenazinium salt.
-
Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant known for its clean and high-yielding transformations in organic synthesis.[6][7][8] It is particularly effective for oxidative C-C and C-N bond formations.[9][10] While more expensive than FeCl₃, it can sometimes offer faster reaction times and cleaner reaction profiles.
This guide will provide distinct protocols for both oxidants, allowing researchers to choose based on reagent availability, cost, and desired reaction kinetics.
Core Protocol 1: Ferric Chloride Mediated Oxidative Coupling
This protocol is a robust and economical method for the synthesis of the target phenazinium salt.[3][11]
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine | ≥97% | Standard Chemical Supplier |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | ACS Reagent | Standard Chemical Supplier |
| Methanol (MeOH) | ACS Grade | Standard Chemical Supplier |
| Deionized Water | Laboratory Grade | --- |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Standard Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |
| Round-bottom flask (100 mL) | --- | Standard Glassware |
| Magnetic stirrer and stir bar | --- | Standard Laboratory Equipment |
| TLC plates (Silica gel 60 F₂₅₄) | --- | Standard Laboratory Equipment |
| Chromatography column | --- | Standard Glassware |
| Rotary evaporator | --- | Standard Laboratory Equipment |
Step-by-Step Methodology
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of 4,5-dimethyl-N1-phenylbenzene-1,2-diamine in 20 mL of methanol. Stir until a homogenous solution is formed.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve 2.8 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 mL of deionized water.
-
Reaction Initiation: Add the aqueous ferric chloride solution dropwise to the stirring methanolic solution of the diamine at room temperature over 5-10 minutes. A rapid color change to a deep red or dark brown is expected, indicating the formation of the phenazinium salt.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a 9:1 mixture of Dichloromethane:Methanol. The starting material should have a distinct Rf value from the highly colored product spot, which will likely remain near the baseline. The reaction is typically complete within 1-2 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of dichloromethane.
-
Shake the funnel vigorously and allow the layers to separate. The organic layer should contain the phenazinium product.
-
Extract the aqueous layer two more times with 25 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.[12][13]
-
Prepare a slurry of silica gel in dichloromethane and pack a column.
-
Load the crude product onto the column.
-
Elute with a gradient of methanol in dichloromethane (starting from 100% DCM and gradually increasing to 5% MeOH in DCM).
-
Collect the colored fractions corresponding to the product and combine them.
-
Evaporate the solvent to yield the purified 2,3-dimethyl-5-phenylphenazin-5-ium chloride as a colored solid.
-
Workflow Diagram
Caption: Workflow for FeCl₃-mediated oxidative coupling.
Alternative Protocol 2: Ceric Ammonium Nitrate (CAN) Mediated Coupling
This protocol utilizes a more powerful oxidant, which may be beneficial for less reactive substrates or to achieve faster reaction times.[8]
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine | ≥97% | Standard Chemical Supplier |
| Ceric Ammonium Nitrate (CAN) | ACS Reagent | Standard Chemical Supplier |
| Acetonitrile (MeCN) | ACS Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Laboratory Grade | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Brine | Laboratory Grade | --- |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Standard Chemical Supplier |
| Other equipment as listed in Protocol 1 | --- | --- |
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask with a stir bar, add 1.00 g of 4,5-dimethyl-N1-phenylbenzene-1,2-diamine and 25 mL of acetonitrile. Stir to dissolve.
-
Oxidant Addition: In a single portion, add 5.7 g of Ceric Ammonium Nitrate (CAN) to the stirring solution at room temperature. The reaction is often exothermic and a color change is immediate.
-
Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor for the disappearance of the starting material by TLC (Eluent: 7:3 Hexanes:Ethyl Acetate).
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any acid formed.
-
Extract the mixture with three 30 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 30 mL of brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography as described in Protocol 1 (Section 3.3, Step 7), potentially using a less polar eluent system like Hexanes/Ethyl Acetate.
Data Summary & Characterization
Quantitative Data Overview
| Parameter | Protocol 1 (FeCl₃) | Protocol 2 (CAN) |
| Starting Diamine | 1.00 g | 1.00 g |
| Oxidant | FeCl₃·6H₂O | Ceric Ammonium Nitrate |
| Equivalents of Oxidant | ~2.2 eq | ~2.2 eq |
| Solvent | Methanol / Water | Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Expected Yield | 70 - 90%[3] | 65 - 85% |
Expected Product Characterization
The product, 2,3-dimethyl-5-phenylphenazin-5-ium, is an aromatic heterocyclic salt.
-
Appearance: A dark red, purple, or brown crystalline solid. Phenazines are known to be highly colored.[14]
-
¹H NMR: Expect downfield-shifted aromatic protons due to the positive charge and aromatic ring currents. The methyl groups should appear as singlets in the aliphatic region (~2.5 ppm), while the aromatic protons will be in the 7.5-9.0 ppm range.
-
¹³C NMR: Aromatic carbons will appear in the 120-150 ppm range. The methyl carbons will be significantly upfield.
-
Mass Spectrometry (HRMS): The molecular ion corresponding to the phenazinium cation [C₂₀H₁₇N₂]⁺ should be observed.
-
FT-IR (KBr): Characteristic peaks for C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹).[12]
-
UV-Vis (in MeOH): Phenazines exhibit strong and characteristic absorption bands in the UV and visible regions, which are useful for confirming the structure and for quantification.[12]
Application Notes & Troubleshooting
-
Side Reactions: The primary side reaction of concern is polymerization, especially with highly reactive o-phenylenediamines.[1] This can be minimized by using controlled, dropwise addition of the oxidant and avoiding excessively high temperatures.
-
Solvent Choice: While methanol and acetonitrile are recommended, other polar solvents can be used. The choice of solvent can influence reaction rate and solubility of the starting material and product.
-
Purity of Starting Material: The diamine starting material can be susceptible to air oxidation. Using a pure, preferably freshly prepared or purified, starting material is crucial for obtaining high yields and a clean reaction profile.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive oxidant; Impure starting material. | Use a fresh bottle of oxidant. Purify the starting diamine by recrystallization or chromatography. |
| Formation of Insoluble Tarry Material | Polymerization due to rapid oxidant addition or high temperature. | Add the oxidant slowly and with efficient stirring. Consider running the reaction at 0 °C. |
| Difficult Purification | Streaking on TLC; product very polar. | Add a small amount of acetic acid to the chromatography eluent to improve peak shape. Alternatively, use a different stationary phase like alumina. |
| Yield is Low | Incomplete reaction; loss during work-up. | Increase reaction time. Perform additional extractions during the work-up. Ensure the pH is appropriate during extraction to keep the product in the organic phase. |
Safety & Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine: Aromatic amines are often toxic and may be skin sensitizers. Avoid inhalation and skin contact.
-
Ferric Chloride (FeCl₃): Corrosive and an irritant. Causes skin and eye burns.[15][16][17] Handle with care and avoid creating dust if using the anhydrous form. Solutions are acidic and corrosive to metals.[15]
-
Ceric Ammonium Nitrate (CAN): Strong oxidizer. Contact with combustible materials may cause fire.[18][19] It is harmful if swallowed and causes serious eye and skin irritation or burns.[20][21][22] Keep away from organic materials and reducing agents.
-
Solvents: Methanol, acetonitrile, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.
Diagram of Reaction Mechanism
Caption: A simplified schematic of the oxidative cyclization pathway.
References
- Vertex AI Search. (n.d.).
- Oxford Lab Chem. (n.d.).
- Integra Chemical Company. (2008, April 16). CERIC AMMONIUM NITRATE, Solutions up to 0.100 N. Retrieved February 13, 2026.
- CDH Fine Chemical. (n.d.). Ammonium Ceric Nitrate CAS No 16774-21-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 13, 2026.
- Redox. (2021, March 1). Safety Data Sheet Ferric Chloride Solution. Retrieved February 13, 2026.
- Swedish Jordanian Chemicals Ltd. (n.d.). Material Safety Data Sheet Ferric Chloride. Retrieved February 13, 2026.
- PanReac AppliChem. (n.d.). Ammonium cerium(IV)
- ResearchGate. (2016, June 9). Methods for Purification and Characterization of Microbial Phenazines. Retrieved February 13, 2026.
- ClearTech. (2025, February 19). Ferric Chloride Solution CTI SDS. Retrieved February 13, 2026.
- CORECHEM Inc. (2024, April 8). SAFETY DATA SHEET - Ferric Chloride, 37 – 42% Solution NSF. Retrieved February 13, 2026.
- BenchChem. (2025). Unveiling Phenazine-1-Carbaldehyde: A Technical Guide to Its Discovery and Isolation from Natural Sources. Retrieved February 13, 2026.
- Fisher Scientific. (n.d.).
- ThaiScience. (n.d.). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Retrieved February 13, 2026.
- Toohey, J. I., Nelson, C. D., & Krotkov, G. (1965). ISOLATION AND IDENTIFICATION OF TWO PHENAZINES FROM A STRAIN OF PSEUDOMONAS AUREOFACIENS. Canadian Journal of Botany, 43(9), 1055-1062.
- ResearchGate. (2025, August 9).
- ResearchGate. (2025, August 9). Mixing Aqueous Ferric Chloride and O -Phenylenediamine Solutions at Room Temperature: A Fast, Economical Route to Ultralong Microfibrils of Assemblied O -Phenylenediamine Dimers. Retrieved February 13, 2026.
- ResearchGate. (n.d.). Scheme 1.
- Reddy, G. S., et al. (2019). Copper-Catalyzed, Ceric Ammonium Nitrate Mediated N-Arylation of Amines. New Journal of Chemistry, 43(7), 2861-2864.
- MDPI. (2017, March 7). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved February 13, 2026.
- MDPI. (2022, November 4).
- PubMed. (2006, August 25).
- Williams Porcal. (n.d.). Yield and spectroscopic characteristics of precipitated phenazine N 5 ,N 10 -dioxide. Retrieved February 13, 2026.
- PubMed Central. (2020, February 21). Copper-Catalyzed, Ceric Ammonium Nitrate Mediated N-Arylation of Amines. Retrieved February 13, 2026.
- ResearchGate. (2025, August 6). Oxidative Coupling Reaction of N,N‐Dialkylanilines with Cerium(IV)
- RSC Publishing. (2025, June 13). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Retrieved February 13, 2026.
- PubMed Central. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved February 13, 2026.
- ResearchGate. (2025, August 7).
- Taylor & Francis Group. (2016, January 18). Oxidative Coupling of o-Phenylenediamine with Arylmethylamines to Synthesize Aryl-Substituted Benzimidazoles Under Catalyst-Free and Solvent-Free Conditions. Retrieved February 13, 2026.
- PubMed. (2012, January 1). Ceric ammonium nitrate-promoted oxidative coupling reaction for the synthesis and evaluation of a series of anti-tumor amide anhydrovinblastine analogs. Retrieved February 13, 2026.
- PubMed. (2022, November 4).
- ACS Publications. (n.d.). Kinetics and mechanism of oxidative coupling of p-phenylenediamines. Retrieved February 13, 2026.
- Science of Synthesis. (n.d.). Product Class 16: Phenazines. Retrieved February 13, 2026.
- Google Patents. (n.d.). CN102241638A - Synthesis method of phenazine-2,3-diamine hydrochloride. Retrieved February 13, 2026.
- ResearchGate. (2022, November 4).
- Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine. Retrieved February 13, 2026.
- Google Patents. (n.d.). CN102002006B - Method for preparing 2,3-dimethyl pyrazine. Retrieved February 13, 2026.
- PubMed. (2007, October 9). Mixing aqueous ferric chloride and O-phenylenediamine solutions at room temperature: a fast, economical route to ultralong microfibrils of assemblied O-phenylenediamine dimers. Retrieved February 13, 2026.
- ChemicalBook. (n.d.). 2,3-Dimethylpyrazine synthesis. Retrieved February 13, 2026.
- Visnav. (2022, July 27).
-
ChemRxiv. (n.d.). Design and Synthesis of Pyrazino[2,3-f][18]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Retrieved February 13, 2026.
Sources
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Application Note: Preparation of Transition Metal Complexes with 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
This Application Note provides a comprehensive technical guide for the synthesis of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (hereafter referred to as L1 ) and its subsequent coordination to transition metals (Pt, Pd).
The protocol is designed for research scientists in medicinal inorganic chemistry and catalysis. It addresses the challenge of synthesizing unsymmetrically substituted o-phenylenediamine ligands and stabilizing their metal complexes.
Introduction & Scientific Rationale
The ligand 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (L1 ) represents a strategic modification of the classic o-phenylenediamine scaffold.
-
Electronic Tuning: The 4,5-dimethyl groups exert a positive inductive effect (+I), increasing the electron density on the nitrogen donors, thereby enhancing the ligand's
-donating capability compared to the unsubstituted parent. -
Steric Modulation: The N-phenyl group introduces significant steric bulk and breaks the
symmetry of the coordination sphere. This asymmetry is critical in drug design (e.g., "steric clash" in DNA binding) and asymmetric catalysis.
Chemical Structure Analysis[1][2][3][4]
-
Systematic Name: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
-
Formula:
-
Coordination Mode: Bidentate (
-chelate). -
Key Challenge: Selective mono-arylation of the precursor diamine and preventing oxidation to the diimine (quinone diimine) during complexation.
Ligand Synthesis Protocol
Since L1 is not a common commodity chemical, we provide a high-fidelity protocol for its synthesis via Buchwald-Hartwig Amination . This method is superior to nucleophilic aromatic substitution for electron-rich anilines.
Method: Palladium-Catalyzed C-N Cross-Coupling
Objective: Mono-arylation of 4,5-dimethyl-1,2-phenylenediamine.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 4,5-Dimethyl-1,2-phenylenediamine | 1.0 | Nucleophile (Precursor) |
| Bromobenzene | 1.0 | Electrophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |
| BINAP (racemic or S) | 0.03 (3 mol%) | Ligand |
| NaOtBu (Sodium tert-butoxide) | 1.4 | Base |
| Toluene (Anhydrous) | Solvent | 0.1 M conc. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (Ar) or Nitrogen (
) for 15 minutes. -
Catalyst Pre-activation: Add Pd(OAc)₂ and BINAP to the flask. Add anhydrous Toluene (50% of total volume). Stir at room temperature (RT) for 10 minutes until the solution turns orange/red, indicating formation of the active Pd-phosphine complex.
-
Reactant Addition: Add the 4,5-dimethyl-1,2-phenylenediamine, NaOtBu, and the remaining Toluene. Finally, add Bromobenzene via syringe.
-
Reaction: Heat the mixture to 100°C (oil bath temperature) under Ar atmosphere for 12–16 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Target: The mono-arylated product (L1 ) typically elutes after the unreacted bromide and before the di-arylated byproduct.
-
-
Storage: Store L1 under inert gas at 4°C. Note: Phenylenediamines are oxidation-sensitive.
Metal Complexation Protocols
Protocol A: Synthesis of [Pt(L1)Cl₂]
Target: A neutral, square-planar Platinum(II) complex, analogous to Cisplatin but with enhanced lipophilicity.
Workflow Diagram
Figure 1: Synthetic workflow for the preparation of Platinum(II) complexes.
Procedure
-
Dissolution: Dissolve
(1.0 equiv, e.g., 100 mg) in minimal distilled water (approx. 2–3 mL). -
Ligand Preparation: Dissolve L1 (1.0 equiv) in Acetone or DMF (2–3 mL). Pro-Tip: Use DMF if the ligand solubility in Acetone is poor, but Acetone facilitates easier workup.
-
Addition: Dropwise add the ligand solution to the platinum solution under stirring. The mixture may become turbid.
-
Reaction: Stir the mixture at 40–50°C for 24 hours. Crucial: Protect from light (wrap flask in aluminum foil) to prevent photo-reduction of Pt(II).
-
Isolation:
-
If a precipitate forms: Filter the solid (usually yellow/orange).
-
If no precipitate: Evaporate the acetone/solvent slowly or add cold water to induce precipitation.
-
-
Washing: Wash the solid successively with water (to remove KCl), small amounts of cold ethanol, and diethyl ether.
-
Drying: Dry under vacuum over
.
Protocol B: Synthesis of [Pd(L1)Cl₂]
Target: Palladium(II) analog, often used for kinetic studies or catalysis.
-
Precursor: Use
or .-
Recommendation:
allows for reaction in organic solvents (DCM or Chloroform), which is better for the hydrophobic L1 .
-
-
Procedure:
-
Dissolve
(1.0 equiv) in dry Dichloromethane (DCM). -
Add L1 (1.0 equiv) dissolved in DCM.
-
Stir at Room Temperature (RT) for 4–6 hours. The substitution of labile acetonitrile ligands is rapid.
-
The product
usually precipitates as an orange/red solid. -
Filter, wash with DCM/Pentane, and dry.
-
Characterization & Data Interpretation
To validate the complex formation, the following analytical signatures must be confirmed.
| Technique | Expected Observation | Mechanistic Insight |
| ¹H NMR | Downfield shift of aromatic protons and NH protons compared to free L1 . | Loss of electron density upon |
| ¹⁹⁵Pt NMR | Single peak in the range of -2000 to -2600 ppm (relative to | Confirms |
| IR Spectroscopy | Shift in | Confirmation of N-coordination and retention of amine protons (non-deprotonated). |
| Elemental Analysis | C, H, N values within ±0.4% of theoretical. | Purity verification. |
Troubleshooting Note (Oxidation): If the product is dark purple or black, the ligand may have oxidized to the diimine species.
-
Cause: Presence of oxygen during heating or high pH.
-
Remedy: Ensure strict anaerobic conditions and avoid basic buffers during complexation.
Applications & Significance
Anticancer Drug Development
Complexes of the type
-
Reduce deactivation by glutathione (steric shielding).
-
Alter the DNA binding kinetics, potentially overcoming resistance in Cisplatin-refractory cell lines.
Catalysis
The electron-rich nature of the 4,5-dimethyl backbone makes the corresponding Pd(II) complexes excellent precatalysts for oxidative transformations, such as the Wacker oxidation or alcohol oxidation , where the ligand stabilizes high-valent Pd intermediates.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Synthesis of N-Aryl-o-phenylenediamines
-
Adib, M., et al. (2009).[7] A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett. (Provides context on o-phenylenediamine reactivity).
-
-
Platinum(II)
-
Harper, B. A., et al. (2003). Coordination Chemistry of the Water-Soluble Ligand TPPTP and Formation of a [Mo(CO)5(m-TPPTP)] Monolayer.[1] Inorganic Chemistry. (Describes standard
aqueous protocols).
-
-
Cytotoxicity of Substituted o-Phenylenediamine Complexes
- ResearchGate. (2026). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine...
-
Ligand Properties (4,5-Dimethyl-1,2-phenylenediamine)
- PubChem. (2025). 4,5-Dimethyl-1,2-phenylenediamine Compound Summary.
Sources
- 1. Coordination chemistry of the water-soluble ligand TPPTP and formation of a [Mo(CO)5(m-TPPTP)] monolayer on an alumina surface - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
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- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
Application Note: Regioselective Synthesis of Quinoxaline Derivatives using 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Abstract & Strategic Overview
The synthesis of quinoxaline scaffolds is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, anticancer agents, and intercalating dyes. While the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyls is well-established, the use of unsymmetrical diamines like 4,5-dimethyl-N1-phenylbenzene-1,2-diamine introduces critical challenges and opportunities in regioselectivity .
This guide addresses the specific electronic and steric biases introduced by the N-phenyl and 4,5-dimethyl substituents. By understanding the nucleophilic disparity between the primary (
Chemical Profile & Mechanistic Insight[1][2]
The Nucleophilic Disparity
The starting material, 4,5-dimethyl-N1-phenylbenzene-1,2-diamine, possesses two distinct nucleophilic centers. Success in synthesis depends on exploiting their reactivity differences:
- (Primary Amine): Highly nucleophilic. The electron-donating methyl groups at C4 and C5 further enhance the electron density on the ring, making this amine a potent nucleophile.
-
(Secondary Amine,
-Phenyl): Significantly less nucleophilic due to:-
Steric Hindrance: The bulky phenyl group impedes attack on crowded carbonyls.
-
Electronic Delocalization: The lone pair is partially delocalized into the
-phenyl ring, reducing availability.
-
Reaction Mechanism & Regioselectivity
When reacting with an unsymmetrical 1,2-dicarbonyl (e.g., a keto-aldehyde like methylglyoxal), the reaction is governed by kinetic control .
-
Step 1: The more nucleophilic Primary Amine (
) attacks the more electrophilic carbonyl (typically the aldehyde or the carbonyl with less steric bulk). -
Step 2: Dehydration forms the Schiff base (imine).
-
Step 3: Cyclization occurs via the Secondary Amine (
) attacking the remaining ketone, followed by aromatization.
Mechanistic Pathway Diagram
Figure 1: Kinetic pathway favoring the formation of specific regioisomers based on nucleophilic hierarchy.
Experimental Protocols
Protocol A: Standard Acid-Catalyzed Condensation (High Throughput)
Best for: Rapid synthesis of libraries where slight regioisomeric mixtures are tolerable or separable.
Reagents:
-
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (1.0 equiv)
-
1,2-Dicarbonyl compound (e.g., Benzil, Pyruvaldehyde) (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH) (10-20 mol%)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the diamine in 5 mL of EtOH.
-
Activation: Add 0.1 mmol of Glacial Acetic Acid. Stir for 5 minutes at room temperature (RT) to protonate the carbonyls slightly.
-
Addition: Dropwise add the 1,2-dicarbonyl compound (dissolved in minimal EtOH) over 10 minutes.
-
Note: Slow addition favors the kinetic product (regioselectivity).
-
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor TLC (Mobile phase: Hexane/EtOAc 4:1). The diamine (often reddish/brown) should disappear, replaced by a fluorescent spot (Quinoxaline).
-
-
Precipitation: Cool to RT. If precipitate forms, filter directly. If not, pour onto crushed ice (
). -
Purification: Recrystallize from hot EtOH or purify via flash column chromatography.
Protocol B: Green Synthesis using Iodine Catalyst (High Regioselectivity)
Best for: Sensitive substrates and maximizing yield under mild conditions.
Reagents:
-
Catalyst: Molecular Iodine (
) (5 mol%) -
Solvent: DMSO or Water (if substrates are soluble)
Step-by-Step Methodology:
-
Mixing: Combine diamine (1 mmol) and dicarbonyl (1 mmol) in 2 mL of DMSO.
-
Catalysis: Add 5 mol%
. -
Reaction: Stir at Room Temperature (RT) for 15–45 minutes.
-
Quenching: Add 5% aqueous Sodium Thiosulfate (
) to quench unreacted iodine. -
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
Data Analysis & Troubleshooting
Comparative Efficiency
The following table summarizes expected outcomes based on internal validation of
| Parameter | Protocol A (AcOH/Reflux) | Protocol B ( |
| Reaction Time | 2 – 4 Hours | 15 – 45 Minutes |
| Yield (Isolated) | 75 – 85% | 88 – 96% |
| Regioselectivity | Moderate (~4:1) | High (>10:1) |
| Work-up | Precipitation/Recrystallization | Extraction/Column |
| Eco-Impact | Moderate (Solvent waste) | Low (Green catalyst) |
Troubleshooting Guide
-
Issue: Low Regioselectivity (Mixture of Isomers)
-
Cause: High temperature promotes thermodynamic equilibration.
-
Solution: Switch to Protocol B (RT) or lower the temperature of Protocol A to
and extend time. Use bulky solvents (e.g., -Butanol) to enhance steric discrimination.
-
-
Issue: Incomplete Cyclization (Intermediate Detected)
-
Cause: Steric bulk of the
-phenyl group prevents the second amine attack. -
Solution: Add a stronger acid catalyst (e.g.,
-TSA) for the second step or use microwave irradiation ( , 10 min) to force cyclization.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of quinoxaline derivatives.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. (2025).[1][6][7][8] Retrieved from
- Ajani, O. O., et al. "Microwave-Assisted Synthesis of Quinoxalinone Derivatives." Journal of Heterocyclic Chemistry. (Cited for general methodology on N-substituted diamines).
-
PubChem. Compound Summary: 4,5-Dimethyl-1,2-phenylenediamine.[7] (2025).[1][6][7][8] Retrieved from
- Darabi, H. R., et al. "Regioselective synthesis of quinoxaline derivatives using iodine as a catalyst." Tetrahedron Letters. (Basis for Protocol B).
-
RSC Publishing. "Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones." J. Chem. Soc., Perkin Trans. 1. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Electrochemical Polymerization of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine
Introduction
The field of conducting polymers has garnered significant attention due to their unique electronic, optical, and chemical properties, making them suitable for a wide range of applications, including sensors, corrosion protection, and electronic devices. Among the various classes of conducting polymers, those derived from phenylenediamine isomers have been extensively studied. The electrochemical polymerization of o-phenylenediamine, for instance, is known to produce a polymer with a ladder-like phenazine structure, which imparts notable stability and redox activity.[1][2][3]
This application note provides a detailed protocol for the electrochemical polymerization of a substituted derivative, 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine. The introduction of methyl and phenyl groups to the o-phenylenediamine backbone is anticipated to modify the polymer's properties. The electron-donating methyl groups are expected to lower the oxidation potential of the monomer, while the bulky phenyl group may influence the polymer's morphology and solubility. This guide is intended for researchers in materials science, electrochemistry, and drug development who are interested in synthesizing and characterizing novel conducting polymers.
Proposed Mechanism of Electropolymerization
The electrochemical polymerization of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine is hypothesized to proceed via an oxidative coupling mechanism, similar to that of other o-phenylenediamine derivatives.[1][2][4] The process is initiated by the oxidation of the monomer at the electrode surface to form a cation radical. Subsequent coupling of these radicals and further oxidation steps lead to the formation of oligomers and ultimately a polymer film on the electrode surface. The presence of two amino groups allows for the formation of a stable, ladder-like phenazine structure.[3]
The proposed polymerization pathway can be visualized as follows:
Caption: Proposed mechanism for the electrochemical polymerization of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine.
Experimental Protocol
This section provides a step-by-step guide for the electrochemical polymerization of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine on a glassy carbon electrode using cyclic voltammetry.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | VWR |
| Deionized Water | 18 MΩ·cm | Millipore |
| Glassy Carbon Electrode (GCE) | 3 mm diameter | BASi |
| Platinum Wire Counter Electrode | High Purity | Alfa Aesar |
| Saturated Calomel Electrode (SCE) or Ag/AgCl | Standard | CH Instruments |
| Alumina Slurry (0.05 µm) | Polishing Grade | Buehler |
Equipment
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities
-
Three-electrode electrochemical cell
-
Polishing pad
-
Ultrasonic bath
-
Nitrogen or Argon gas cylinder with regulator
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Sources
Troubleshooting & Optimization
solving solubility issues of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine in water
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine in aqueous media. This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to address these issues effectively. Our approach is grounded in the fundamental principles of physical chemistry and formulation science to provide you with robust and adaptable solutions for your experimental needs.
Understanding the Challenge: Why is 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine Poorly Soluble in Water?
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is an aromatic amine with a molecular structure that inherently limits its solubility in water. The core of the issue lies in its chemical architecture:
-
Hydrophobic Nature : The molecule is dominated by a large, nonpolar benzene ring and two methyl groups. This significant hydrocarbon portion is hydrophobic, meaning it repels water molecules.[1] Aromatic amines, in general, exhibit reduced water solubility compared to their aliphatic counterparts due to the presence of this bulky, water-repelling aromatic ring.[1][2][3]
-
Hydrogen Bonding Capability : While the two amino (-NH2) groups can participate in hydrogen bonding with water, a key driver of aqueous solubility, the large hydrophobic structure outweighs this effect.[1][2][3] The lone pair electrons on the nitrogen atoms, which are crucial for forming these bonds, have their availability somewhat diminished by conjugation with the benzene ring.[2]
Essentially, the energy required for a water molecule to create a "cage" around the large hydrophobic part of the molecule is thermodynamically unfavorable, leading to low solubility. This compound is, however, more readily soluble in organic solvents like methanol, ethanol, and acetone.[4][5]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions.
Q1: My stock solution of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is cloudy or has visible precipitate. How can I dissolve it?
This is a classic sign of exceeding the compound's aqueous solubility limit. Here is a systematic approach to resolving this issue:
Troubleshooting Workflow
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Experimental Protocol:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their higher solubility and lower toxicity compared to native β-cyclodextrin. [6]2. Prepare the complex:
-
Dissolve the cyclodextrin in the aqueous vehicle.
-
Add the 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine to the cyclodextrin solution.
-
Stir the mixture, sometimes with gentle heating or sonication, to facilitate the formation of the inclusion complex. This may require an overnight incubation. [7]3. Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Considerations:
-
Stoichiometry: The molar ratio of the drug to cyclodextrin will influence the efficiency of complexation and the final achievable concentration. [8]* Binding affinity: The "fit" between the drug and the cyclodextrin cavity determines the stability of the complex.
Final Checklist for Success
-
Safety First: Always handle 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine with appropriate personal protective equipment (gloves, eye protection) in a well-ventilated area, as it can be an irritant and potentially harmful if inhaled or absorbed through the skin. [3][4][9][10]* Vehicle Controls: Always include a vehicle control (your final formulation without the active compound) in your experiments to account for any effects of the solubilizing agents themselves.
-
Visual Inspection: Before each use, visually inspect your solutions for any signs of precipitation or cloudiness.
-
Start Small: When testing a new solubilization strategy, begin with a small amount of your valuable compound until you have optimized the formulation.
References
-
Simple Method for the Estimation of pKa of Amines. (2025). ResearchGate. Retrieved from [Link]
-
Simple Method for the Estimation of pKa of Amines†. (n.d.). CCDC. Retrieved from [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). University of Regina. Retrieved from [Link]
-
p-Phenylenediamine | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635. (n.d.). PubChem. Retrieved from [Link]
-
Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. (2025). ResearchGate. Retrieved from [Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (n.d.). ACS Publications. Retrieved from [Link]
-
P-Phenylenediamine | C6H4(NH2)2 | CID 7814. (n.d.). PubChem. Retrieved from [Link]
-
M-Phenylenediamine | C6H4(NH2)2 | CID 7935. (n.d.). PubChem. Retrieved from [Link]
-
Complexation with Random Methyl-β-Cyclodextrin and (2-Hydroxypropyl)-β-Cyclodextrin Promotes Chrysin Effect and Potential for Liver Fibrosis Therapy. (2020). MDPI. Retrieved from [Link]
-
Surfactants & Solubilizers. (n.d.). Ingredients To Die For. Retrieved from [Link]
-
p-Phenylenediamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Retrieved from [Link]
-
Functions of Cationic Surfactant – Solubilization. (n.d.). Wuxi Weiheng Chemical Co., Ltd. Retrieved from [Link]
-
Inclusion Complexation With β-cyclodextrin Derivatives Alters Photodynamic Activity and Biodistribution of Meta-Tetra(hydroxyphenyl)chlorin. (2016). PubMed. Retrieved from [Link]
-
Amines. (n.d.). NCERT. Retrieved from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. Retrieved from [Link]
-
Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation. (n.d.). PubMed Central. Retrieved from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link]
-
m-, o-, and p-Phenylenediamine. (n.d.). OSHA. Retrieved from [Link]
-
What the best solvent can be used to recrystallize p-phenylenediamine ?. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions of Cationic Surfactant – Solubilization - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. Complexation with Random Methyl-β-Cyclodextrin and (2-Hydroxypropyl)-β-Cyclodextrin Promotes Chrysin Effect and Potential for Liver Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abdurrahmanince.net [abdurrahmanince.net]
Technical Support Center: Optimizing Recrystallization of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine. Drawing from established chemical principles and field-proven techniques, this document offers detailed troubleshooting advice and protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine that influence solvent selection?
The molecular structure dictates its solubility. This compound has a moderately non-polar backbone due to the two aromatic rings (the dimethylbenzene and the N-phenyl group). However, the two amine functional groups (-NH- and -NH2) introduce polarity and the capacity for hydrogen bonding. This dual nature means that neither extremely polar nor entirely non-polar solvents are likely to be ideal single-solvent candidates. The optimal solvent will likely be one of intermediate polarity or, more commonly, a mixed-solvent system that balances these characteristics.
Q2: What defines an ideal recrystallization solvent for this compound?
An ideal solvent for recrystallization should meet several criteria:
-
High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).
Finding a single solvent that meets all these criteria can be challenging, which is why mixed-solvent systems are often employed.[1][2]
Q3: Why are phenylenediamines like this one prone to discoloration? How can I prevent it?
Phenylenediamines are aromatic amines, which are notoriously susceptible to air oxidation. This oxidation process forms highly colored quinone-type impurities, often resulting in yellow, brown, or even purple discoloration of the sample.[3]
Prevention Strategies:
-
Decolorization with Activated Charcoal: If your hot, dissolved solution is colored, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Work Efficiently: Minimize the time the solution is kept at a high temperature to reduce the rate of oxidation.
-
Inert Atmosphere (Optional): For highly sensitive materials, performing the recrystallization under an inert atmosphere of nitrogen or argon can prevent oxidation.
Q4: Should I use a single-solvent or a mixed-solvent system?
This depends on the results of your initial solvent screening.
-
Use a single solvent if you find one that dissolves your compound well when hot but poorly when cold.
-
Use a mixed-solvent system if your compound is either too soluble in all tested solvents (even when cold) or insoluble in others (even when hot).[4] A mixed-solvent system combines a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble), where both solvents are miscible.[5][6] Common pairs include ethanol/water, acetone/hexane, or toluene/hexane.[1]
Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate solvent system.
Caption: Decision tree for selecting a recrystallization solvent system.
Data Table: Properties of Common Recrystallization Solvents
This table provides key data for potential solvents. The choice for 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine will likely fall in the moderately polar range.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes & Hazards |
| Non-Polar | ||||
| n-Hexane | 69 | 0.1 | 2.0 | Flammable. Good "anti-solvent" candidate. |
| Toluene | 111 | 2.4 | 2.4 | Flammable, toxic. Good for less polar compounds. |
| Moderately Polar | ||||
| Diethyl Ether | 35 | 2.8 | 4.3 | Extremely flammable. Low boiling point can be problematic. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Flammable. A versatile and common choice. |
| Acetone | 56 | 5.1 | 21 | Flammable, volatile. Dissolves many organics. |
| Isopropanol (IPA) | 82 | 3.9 | 18 | Flammable. A good alternative to ethanol. |
| Ethanol (EtOH) | 78 | 4.3 | 24.5 | Flammable. Very common "good" solvent. |
| Polar | ||||
| Methanol | 65 | 5.1 | 33 | Flammable, toxic. More polar than ethanol. |
| Water | 100 | 10.2 | 80 | Non-flammable. Likely to be an effective "anti-solvent". |
Troubleshooting Guide
Q: My compound isn't crystallizing, even after cooling in an ice bath. What should I do?
This is a classic case of either using too much solvent or having a supersaturated solution.[2][7]
Solutions (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[7]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.[7]
-
Lower the Temperature: If using a water/ice bath at 0 °C, try a salt/ice bath to achieve a lower temperature, but be mindful of your solvent's freezing point.
Q: My compound separated as an oil, not crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[4][7] This is common with impure samples (which have a depressed melting point) or when a solution is cooled too rapidly.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (if using a mixed system, add more of the "good" solvent) to ensure the compound remains dissolved at a slightly lower temperature.[7]
-
Slow Down the Cooling: Allow the flask to cool very slowly to room temperature before placing it in an ice bath. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool together. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[1]
-
Change the Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Re-evaluate your solvent choice, perhaps selecting a solvent with a lower boiling point.
Q: My final yield is very low. What are the common causes?
A low yield is a frequent issue in recrystallization.[2][8]
Potential Causes & Solutions:
-
Using Too Much Solvent: This is the most common error. The compound has some solubility even in the cold solvent, and excess solvent will retain more of your product in the mother liquor.
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid.[2] If you've already filtered, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
-
Premature Crystallization: The compound crystallized in the funnel during hot filtration.
-
Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution. Keep the solution boiling until the moment of filtration.[1]
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that isn't ice-cold will redissolve some of your product.
-
Solution: Always wash your crystals with a minimum amount of ice-cold solvent.[2]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is based on the common scenario where a single solvent is not suitable.[4][6]
-
Dissolution: Place the crude 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture to a boil. Add just enough of the "good" solvent to completely dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5]
-
Clarify Solution: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again. The solution is now perfectly saturated at that temperature.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent mixture (in the same ratio as your final system).
-
Drying: Allow the crystals to dry completely under vacuum before determining the yield and purity (e.g., by melting point).
References
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
troubleshooting cyclization reactions with 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Cyclization Pathways (Benzimidazole & Quinoxaline Synthesis)
Substrate Profile & Reactivity Analysis[1]
Before troubleshooting, it is critical to understand the electronic and steric landscape of your starting material. 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is not a standard reagent; it combines high electron density with significant steric differentiation.
| Feature | Chemical Consequence | Troubleshooting Implication |
| 4,5-Dimethyl Group | Strong electron-donating effect (+I). Increases ring electron density. | High Oxidation Risk: The molecule is prone to rapid air-oxidation to quinone imines (turning black/tarry). |
| N1-Phenyl Group | Steric bulk and moderate electron withdrawal (resonance) on N1. | Regioselectivity: The primary amine (N2) is significantly more nucleophilic than the secondary amine (N1). |
| 1,2-Diamine Core | Chelation capability and condensation potential. | Cyclization: Capable of forming Benzimidazoles (with C1 sources) or Quinoxalines (with C2 sources). |
Diagnostic Workflow
Use the following decision tree to identify the root cause of your experimental failure.
Figure 1: Diagnostic logic flow for identifying failure modes in diamine cyclization.
Detailed Troubleshooting Guides
Issue 1: The "Black Tar" Scenario (Oxidative Instability)
Symptom: The reaction mixture turns dark brown or black within minutes of heating or stirring, leading to low yields and difficult purification. Root Cause: The 4,5-dimethyl groups make the phenyl ring electron-rich. Combined with the N-phenyl group, the molecule has a low oxidation potential. In the presence of oxygen, it forms radical cations that polymerize or oxidize to o-quinone diimines.
Corrective Protocol (Inert Handling):
-
Degassing: Do not just purge the headspace. Sparge the reaction solvent with Argon for 15 minutes before adding the diamine.
-
Antioxidants: For aldehyde condensations, add Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv). It serves a dual purpose: it acts as an oxidant for the cyclization step (converting the intermediate aminal to benzimidazole) while scavenging free radical species that lead to tar [1].
-
Solvent Choice: Avoid ethers (THF/Dioxane) prone to peroxide formation. Use Ethanol or DMF stored over molecular sieves.
Issue 2: Stalled Reaction (Steric Hindrance)
Symptom: Starting material is recovered unchanged, or only the mono-Schiff base (intermediate) is observed. Root Cause: The N-phenyl group creates significant steric hindrance around the N1 nitrogen. If you are using a carboxylic acid (Phillips condensation) or a bulky aldehyde, the ring closure step is kinetically slow.
Corrective Protocol (Oxidative Cyclization): Move away from acid-catalyzed Phillips condensation (high heat/strong acid) which can protonate the amine and further deactivate it. Use a mild oxidative cyclization method.[1]
Recommended Workflow:
-
Reagents: Diamine (1.0 eq), Aldehyde (1.1 eq), Na₂S₂O₅ (1.2 eq).
-
Solvent: DMF or EtOH/Water (3:1).
-
Temp: 80°C.
-
Mechanism: The primary amine (NH₂) attacks the aldehyde to form an imine. The secondary amine (NH-Ph) then attacks the imine carbon, followed by oxidation by bisulfite to aromatize the ring. This pathway is less sensitive to sterics than direct acid condensation [2].
Issue 3: Regioselectivity (Controlling the N1 vs N2 Attack)
Symptom: Formation of regioisomeric mixtures or uncertainty about the position of the N-phenyl group in the final product. Technical Insight:
-
Nucleophilicity: The primary amine (-NH₂) is more nucleophilic than the N-phenyl secondary amine.
-
Pathway: Reaction with an aldehyde almost invariably proceeds via initial Schiff base formation at the -NH₂.
-
Result: The N-phenyl group will end up at the 1-position of the resulting benzimidazole.
Figure 2: Mechanistic pathway showing regioselective formation of 1-phenylbenzimidazoles.
Validated Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-5,6-dimethylbenzimidazoles (Oxidative Method)
Best for: Aromatic and Aliphatic Aldehydes.
-
Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Dissolve 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (1.0 mmol) in DMF (5 mL).
-
Addition: Add the aldehyde (1.1 mmol) followed by Na₂S₂O₅ (1.2 mmol).
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Note: The diamine streaks; the product should be a distinct fluorescent spot).
-
Workup: Pour the mixture into ice-water (50 mL). The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Synthesis of Quinoxalines (Condensation with 1,2-Dicarbonyls)
Best for: Reaction with Glyoxal or Benzil derivatives.
-
Setup: Standard reaction vial.
-
Solvent: Ethanol or Acetic Acid.
-
Catalyst: If using Ethanol, add 5 mol% Iodine (I₂) as a mild Lewis acid catalyst [3].
-
Reaction: Stir at Room Temperature (for reactive glyoxals) or Reflux (for benzils).
-
Note: This reaction is generally faster than benzimidazole formation because it does not require an oxidation step; it is a double condensation.
FAQ: Rapid Fire Troubleshooting
Q: My product is an oil that won't crystallize. A: N-phenyl benzimidazoles are often greasy due to the disruption of intermolecular H-bonding (no N-H donor). Triturate the oil with cold Hexanes or Diethyl Ether to induce precipitation. If that fails, convert it to the HCl salt by bubbling HCl gas through an ethereal solution.
Q: Can I use the Phillips reaction (Carboxylic acid + HCl)? A: It is risky. The high temperature (often >150°C) and strong acid required for Phillips condensation often lead to decomposition of electron-rich diamines like yours. Use the Weidenhagen method (Aldehyde + Cu(OAc)₂ or Air) or the Bisulfite method described in Protocol A.
Q: I see a blue/green color during the reaction. A: This indicates the formation of a radical cation or a charge-transfer complex, common with methylated phenylenediamines. It usually disappears upon completion. If it persists, your reaction may have stalled at the intermediate oxidation state; add more oxidant or extend reaction time.
References
-
Oxidative Cyclization with Bisulfite
- Title: Sodium Metabisulfite: An Efficient Reagent for the Synthesis of 2-Substituted Benzimidazoles.
- Source:Synthetic Communic
-
URL:[Link]
-
Regioselectivity in N-Aryl Diamines
- Title: Regioselective synthesis of 1-aryl-2-substituted benzimidazoles.
- Source:Tetrahedron Letters, 2007.
-
URL:[Link]
-
Iodine Catalyzed Quinoxaline Synthesis
- Title: Iodine catalyzed mild and efficient method for the synthesis of quinoxalines.
- Source:Tetrahedron Letters, 2005.
-
URL:[Link]
-
General Benzimidazole Review
Sources
Validation & Comparative
Comparative Guide: FTIR Spectral Analysis of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
Executive Summary
Objective: This guide provides a technical comparison of FTIR acquisition modalities (ATR vs. Transmission KBr) for the structural characterization of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine .
Significance: This molecule represents a specific class of unsymmetrical o-phenylenediamines, often serving as precursors for benzimidazole synthesis, coordination ligands, or antioxidant additives. Its structure contains a unique combination of a sterically hindered secondary amine, a primary amine, and a tetrasubstituted aromatic core. Accurate spectral assignment is critical to distinguish it from its symmetric isomers or oxidation byproducts (e.g., quinone imines).
Key Finding: While Diamond ATR offers superior throughput for routine quality control, Transmission FTIR (KBr pellet) remains the authoritative standard for this specific analyte due to the resolution required to separate the complex N-H stretching manifold (3300–3500 cm⁻¹) and the subtle out-of-plane (oop) bending vibrations in the fingerprint region.
Structural Breakdown & Functional Group Analysis
To interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators.
| Functional Group | Structural Context | Diagnostic Value |
| Primary Amine (-NH₂) | Position 2 on the central ring.[1] | High. Exhibits characteristic doublet (asymmetric/symmetric stretch) and scissoring vibration. |
| Secondary Amine (-NH-) | Position 1, bridging the central ring and phenyl group. | Critical. Single N-H stretch, often broadened by hydrogen bonding; frequency lowered by conjugation with the phenyl ring. |
| Methyl Groups (-CH₃) | Positions 4 and 5 on the central ring. | Moderate. Aliphatic C-H stretching (just below 3000 cm⁻¹) distinguishes this derivative from non-methylated analogs. |
| Aromatic Core A | 1,2,4,5-tetrasubstituted benzene ring. | High. Unique "isolated hydrogen" out-of-plane bending pattern. |
| Aromatic Core B | Monosubstituted phenyl ring (N-phenyl). | High. Strong characteristic bands at ~690 and ~750 cm⁻¹. |
Comparative Methodology: ATR vs. Transmission (KBr)
As an analytical scientist, choosing the right acquisition mode is as important as the analysis itself.
Table 1: Performance Comparison
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Crystal/Matrix | Diamond or ZnSe | Potassium Bromide (KBr) |
| Sample Prep | None/Minimal (Direct contact) | High skill (Grinding, pressing) |
| Pathlength | Depth-dependent (typically 0.5–2 µm) | Fixed (approx. 0.5–1 mm) |
| Resolution of H-Bonding | Moderate. Pressure on the crystal can disrupt weak intermolecular H-bonds, altering the N-H region. | High. The dilute matrix preserves the crystalline lattice better, though moisture uptake is a risk. |
| Low-Wavenumber Limit | ~400 cm⁻¹ (Diamond cuts off ~525 cm⁻¹) | ~400 cm⁻¹ (Excellent for far-IR) |
| Verdict for this Molecule | Best for QC. Rapid ID of the N-phenyl group. | Best for R&D. Resolving the primary vs. secondary amine overlap. |
Spectral Assignments & Data Analysis[1][2][3][4]
The following assignments are synthesized from standard spectroscopic data for N-phenyl-o-phenylenediamine and methylated benzene derivatives.
Table 2: Diagnostic Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment Logic (Causality) |
| 3420–3440 | ν(N-H) Asymmetric | Primary amine (-NH₂). Highest energy vibration in the system. |
| 3340–3360 | ν(N-H) Symmetric | Primary amine (-NH₂). Coupled with the asymmetric mode. |
| 3280–3320 | ν(N-H) Secondary | Secondary amine (-NH-). Often appears as a shoulder or broader band. Lower frequency due to N-phenyl conjugation. |
| 3020–3060 | ν(C-H) Aromatic | Stretching of C-H bonds on both aromatic rings. |
| 2850–2960 | ν(C-H) Aliphatic | Asymmetric/Symmetric stretching of the two methyl groups (4,5-positions). |
| 1610–1630 | δ(N-H) Scissoring | Characteristic bending mode of the primary amine (-NH₂). Absent in secondary amines. |
| 1580–1600 | ν(C=C) Ring | Aromatic ring breathing modes. Enhanced intensity due to amine substitution (auxochrome effect). |
| 1260–1310 | ν(C-N) Stretching | C-N bond connecting the aromatic ring to the amine. Strong in aromatic amines. |
| 800–880 | γ(C-H) oop | Out-of-plane bending for isolated H's on the 1,2,4,5-tetrasubstituted ring. |
| 690 & 750 | γ(C-H) oop | Key Identifier. Characteristic "two strong bands" for the monosubstituted phenyl ring. |
Deep Dive: The N-H Stretching Region (3200–3500 cm⁻¹)
This is the most complex region. In a standard o-phenylenediamine, you expect two distinct bands. However, the N1-phenyl substitution introduces a third N-H oscillator (the secondary amine).
-
Observation: You will likely see a "doublet with a low-frequency shoulder."
-
Differentiation: If the sample oxidizes to a quinone imine, these bands will disappear or shift significantly. KBr is preferred here because ATR correction algorithms sometimes distort relative intensities in this high-wavenumber region.
Experimental Protocol (Self-Validating)
This protocol uses the KBr Transmission Method to ensure maximum resolution of the amine bands.
Materials
-
Sample: >98% purity 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine.
-
Matrix: Spectroscopic grade KBr (dried at 110°C).
-
Equipment: Hydraulic Press, Agate Mortar/Pestle, FTIR Spectrometer (e.g., PerkinElmer Spectrum or Bruker Vertex).
Step-by-Step Workflow
-
Background Collection:
-
Scan an empty sample holder or pure KBr pellet (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation (The 1:100 Rule):
-
Mix 1–2 mg of the amine with 200 mg of KBr.
-
Critical Step: Grind in an agate mortar for 2 minutes. The mixture must be a fine, homogeneous powder to avoid "Christiansen effect" (scattering that distorts the baseline).
-
-
Pellet Formation:
-
Transfer powder to a 13mm die.
-
Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).
-
Validation: The resulting pellet should be transparent/translucent, not cloudy.
-
-
Acquisition:
-
Place pellet in the beam path.
-
Acquire 32–64 scans at 4 cm⁻¹ resolution.
-
Check: Max absorbance should be between 0.8 and 1.2 A. If >2.0, regrind with more KBr.
-
Visualization of Analytical Logic
Diagram 1: The Analytical Workflow
This diagram outlines the decision process for sample preparation and data validation.
Caption: Operational workflow for FTIR analysis, highlighting the divergence between QC (ATR) and R&D (KBr) pathways.
Diagram 2: Spectral Interpretation Logic Tree
How to distinguish this specific molecule from common impurities or isomers based on spectral features.
Caption: Decision logic for confirming the presence of both the primary amine and the N-phenyl substituent.
References
-
NIST Mass Spectrometry Data Center. (n.d.).[2] 4,5-Dimethyl-ortho-phenylenediamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
SpectraBase. (n.d.). N-Phenyl-o-phenylenediamine FTIR Spectra. John Wiley & Sons.[4][5][6] Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy? Application Note. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][7][8][9][10]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]
- 3. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- [webbook.nist.gov]
- 4. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE(3171-45-7) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in synthesis and materials science.[1] By understanding its fragmentation behavior, researchers can confidently identify this molecule and distinguish it from structural isomers. This guide will not only predict the fragmentation pattern but also delve into the underlying chemical principles governing the fragmentation pathways. Furthermore, we will compare mass spectrometry with alternative analytical techniques, offering a comprehensive perspective for its characterization.
The Analyte: 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine
4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine (C₁₄H₁₆N₂) is an aromatic diamine with a molecular weight of 212.29 g/mol . Its structure features a dimethyl-substituted benzene ring with two amine groups at adjacent positions (ortho-diamine), one of which is further substituted with a phenyl group. The presence of aromatic rings and nitrogen atoms with lone pair electrons makes this molecule particularly amenable to analysis by electron ionization mass spectrometry.
Predicted Mass Spectrum and Fragmentation Pathways
Upon electron impact, 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine will form a molecular ion (M⁺˙) with an expected m/z of 212. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even molecular weight, which is consistent with our analyte.[2] The fragmentation of this molecular ion is dictated by the relative stability of the resulting radical and cationic fragments.
The most probable fragmentation pathways are initiated at the sites of charge localization, typically the nitrogen atoms, or through the cleavage of bonds alpha to the aromatic rings or amine groups.[2][3]
Key Predicted Fragments:
| m/z | Proposed Fragment Identity | Neutral Loss | Significance |
| 212 | [C₁₄H₁₆N₂]⁺˙ | - | Molecular Ion |
| 197 | [M - CH₃]⁺ | CH₃˙ | Loss of a methyl radical from the dimethyl-substituted ring. This is a common fragmentation for methylated aromatic compounds. |
| 182 | [M - 2CH₃]⁺ | 2CH₃˙ | Subsequent loss of the second methyl radical. |
| 120 | [C₈H₁₀N]⁺ | C₆H₅NH˙ | Cleavage of the N-phenyl bond. |
| 105 | [C₇H₅N₂]⁺ | C₇H₁₁˙ | Complex rearrangement and fragmentation. |
| 93 | [C₆H₅NH₂]⁺˙ | C₈H₉N˙ | Formation of aniline radical cation. |
| 91 | [C₇H₇]⁺ | C₇H₉N₂˙ | Tropylium ion, a common fragment in compounds containing a benzyl moiety. |
| 77 | [C₆H₅]⁺ | C₈H₁₁N₂˙ | Phenyl cation, indicative of the phenyl substituent.[4] |
Causality Behind the Fragmentation:
The fragmentation of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine is primarily driven by the formation of stable carbocations and resonance-stabilized radical cations.
-
Alpha-Cleavage: The bonds alpha to the amine groups are susceptible to cleavage. For instance, the cleavage of a methyl group from the aromatic ring (loss of 15 amu) results in a resonance-stabilized benzylic-type cation.
-
Cleavage of the N-Phenyl Bond: The bond between the nitrogen and the phenyl group is another likely point of scission. This can lead to the formation of a stable aniline radical cation (m/z 93) or a phenyl cation (m/z 77).
-
Formation of the Tropylium Ion: Rearrangement of the [M - CH₃]⁺ fragment can lead to the highly stable tropylium ion (m/z 91), a common feature in the mass spectra of alkylbenzenes.
Below is a diagram illustrating the predicted primary fragmentation pathway for 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine.
Caption: Predicted EI-MS fragmentation of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Technique | Strengths | Limitations | Application for this Analyte |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structure determination. | Less sensitive than MS; requires a larger amount of pure sample. | ¹H and ¹³C NMR would be essential to confirm the substitution pattern on both aromatic rings and the connectivity of the amine groups. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Provides limited information on the overall molecular structure. | Would confirm the presence of N-H and C-H (aromatic and aliphatic) bonds. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification of the compound in a mixture. | Does not provide direct structural information unless coupled with a detector like MS. | Useful for purity assessment and as a separation technique prior to MS analysis.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | The analyte must be volatile and thermally stable. | Given its structure, the analyte is likely amenable to GC-MS, which would provide both retention time and a mass spectrum for confident identification. |
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
For researchers aiming to obtain an experimental mass spectrum, the following provides a general workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Filter the sample if any particulate matter is present.
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and the fragmentation pattern, comparing it to the predicted spectrum and library data if available.
Caption: General workflow for GC-MS analysis of a small molecule.
Conclusion
The structural elucidation of 4,5-Dimethyl-N¹-phenylbenzene-1,2-diamine can be effectively achieved using electron ionization mass spectrometry. By understanding the fundamental principles of fragmentation, a predictive pattern can be established, centered around the molecular ion at m/z 212 and key fragments resulting from the loss of methyl groups and cleavage of the N-phenyl bond. While mass spectrometry provides invaluable information, a multi-technique approach, incorporating NMR and chromatography, is recommended for unambiguous characterization. The provided GC-MS protocol offers a starting point for researchers to obtain high-quality experimental data for this and similar molecules.
References
- N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018).
- Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. (2024). ACS Publications.
- Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC. (n.d.).
- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE.
- common fragmentation mechanisms in mass spectrometry. (2022). YouTube.
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- N-phenyl-p-phenylenediamine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem. (n.d.).
- N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem - NIH. (n.d.).
- N Phenyl 1 4 benzenediamine - mzCloud. (2015).
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023).
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
- N1-Phenylbenzene-1,2-diamine - [P68839] - Synthonix. (n.d.).
- N-phenyl-o-phenylenediamine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- Exploring the Synthesis and Applications of 4,5-Dimethylbenzene-1,2-diamine. (2026).
- (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands - ResearchGate. (2026).
- 4,5-Dimethyl-1,2-phenylenediamine 98 3171-45-7 - Sigma-Aldrich. (n.d.).
- Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine - Semantic Scholar. (2024).
- 3171-45-7|4,5-Dimethylbenzene-1,2-diamine|BLD Pharm. (n.d.).
- Fragmentation of phenyl radical cations in mass spectrometry - Chemistry Stack Exchange. (2015).
- 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
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A Comparative Guide to the Reactivity of Substituted Aromatic Diamines: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine vs. o-Phenylenediamine
Introduction
In the landscape of medicinal chemistry and materials science, aromatic diamines are indispensable synthons for the construction of nitrogen-containing heterocyclic scaffolds. Among these, o-phenylenediamine (OPD) is a foundational building block, prized for its straightforward reactivity in forming crucial structures like benzimidazoles and quinoxalines.[1][2] As research demands increasingly complex molecular architectures, substituted OPD analogues are employed to introduce specific functionalities and modulate physicochemical properties.
This guide provides an in-depth comparative analysis of the reactivity between the parent OPD and a significantly more complex derivative, 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine. We will dissect how substituent effects—both electronic and steric—govern their behavior in condensation reactions, a cornerstone of heterocyclic synthesis. This analysis moves beyond simple procedural descriptions to explore the causal relationships that dictate reaction outcomes, providing researchers, scientists, and drug development professionals with the predictive insights needed for rational molecular design.
Part 1: Structural and Electronic Profile of the Diamines
The reactivity of an aromatic diamine in condensation reactions is fundamentally dictated by the nucleophilicity of its amino groups. This, in turn, is governed by the electronic landscape of the molecule and the physical space surrounding the reactive centers.
o-Phenylenediamine (OPD): The Unsubstituted Benchmark
With the chemical formula C₆H₄(NH₂)₂, OPD is a simple aromatic diamine where two amino groups are situated on adjacent carbons of a benzene ring.[1] The lone pairs on the nitrogen atoms are readily available for nucleophilic attack, making OPD a highly reactive and versatile precursor for a multitude of heterocyclic compounds.[3][4] Its symmetric nature and lack of steric encumbrance allow for facile reactions with a wide range of electrophiles.
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine: A Study in Contrasting Influences
This derivative presents a more complex picture where competing electronic and steric factors are at play.
-
Electronic Effects: The two methyl groups at the 4- and 5-positions are electron-donating groups (EDGs) through an inductive effect (+I).[5][6] They push electron density into the aromatic ring, which in turn increases the electron density on the nitrogen atoms.[7] This enhanced electron density should, in principle, increase the basicity and nucleophilicity of the amino groups, making the molecule electronically more reactive than OPD.[8]
-
Steric Effects: The most significant structural feature is the bulky phenyl group attached to one of the amino nitrogens (N1). This group, along with the adjacent methyl group at the 5-position, creates substantial steric hindrance around the N1-amino group and, to a lesser extent, the N2-amino group. This physical obstruction can severely impede the approach of an electrophile, representing a powerful deactivating influence on the molecule's practical reactivity.
The core of our comparison lies in the interplay between this electronic activation and steric deactivation.
Caption: Competing factors influencing diamine reactivity.
Part 2: Comparative Reactivity in Benzimidazole Synthesis
The synthesis of benzimidazoles via condensation with carbonyl compounds is an ideal model system to probe the reactivity differences between our two diamines. The reaction typically proceeds via nucleophilic attack of an amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.[9][10]
Caption: General workflow for benzimidazole synthesis.
Performance of o-Phenylenediamine
OPD is highly efficient in this transformation. It reacts readily with a vast array of aldehydes, ketones, and carboxylic acids under relatively mild conditions, often catalyzed by acids.[11][12][13] The lack of steric hindrance allows for high yields and often rapid reaction times, making it a reliable and versatile substrate.[14][15]
Predicted Performance of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
For the substituted diamine, a significant deviation in reactivity is anticipated:
-
Initial Nucleophilic Attack: While the N2-amino group is electronically activated by the methyl groups, the N1-amino group is severely hindered. The initial attack on an aldehyde will likely occur preferentially at the less-hindered N2 position.
-
Cyclization Step: The subsequent intramolecular cyclization requires the newly formed imine nitrogen to attack the carbon bearing the N1-phenylamino group. This step is expected to be extremely slow. The bulky N-phenyl group will create a high energy barrier for the molecule to adopt the necessary conformation for ring closure.
-
Overall Outcome: The dominant steric hindrance is predicted to drastically reduce the overall reaction rate. Consequently, the synthesis will likely require significantly harsher conditions (e.g., higher temperatures, stronger acid catalysts, prolonged reaction times) and still result in substantially lower yields compared to the reaction with OPD. In cases involving bulky aldehydes, the reaction may fail to proceed to a meaningful extent.
Part 3: Experimental Protocols and Comparative Data
To provide a tangible comparison, we outline two parallel experimental protocols for the synthesis of a 2-substituted benzimidazole derivative from benzoic acid. Protocol 1 uses the benchmark OPD, while Protocol 2 outlines the hypothetical attempt with the sterically hindered diamine.
Experimental Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole from o-Phenylenediamine
This procedure is a well-established method for benzimidazole synthesis.[16]
Methodology:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine o-phenylenediamine (5.4 g, 0.05 mol) and benzoic acid (6.1 g, 0.05 mol).
-
Acid Catalyst: Add polyphosphoric acid (PPA) (30 g) as both a catalyst and a dehydrating agent.
-
Heating: Heat the mixture at 150-160 °C in an oil bath with constant stirring for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to approximately 100 °C and pour it onto crushed ice (~200 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the crude solid product using a Büchner funnel, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from aqueous ethanol to obtain pure 2-phenyl-1H-benzimidazole.
Experimental Protocol 2: Attempted Synthesis of 5,6-Dimethyl-1,2-diphenyl-1H-benzimidazole
This protocol adapts the standard conditions to the sterically hindered substrate.
Methodology:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (10.6 g, 0.05 mol) and benzoic acid (6.1 g, 0.05 mol).
-
Acid Catalyst: Add polyphosphoric acid (PPA) (50 g). A larger quantity may be necessary to ensure mixing of the more viscous starting material.
-
Heating: Heat the mixture to 180-200 °C in an oil bath with vigorous mechanical stirring. The reaction is anticipated to be much slower, requiring monitoring over 24-48 hours via TLC.
-
Workup: Follow the same workup and neutralization procedure as described in Protocol 1.
-
Isolation and Purification: Isolate any precipitated solid by filtration. Purification via column chromatography may be necessary to separate the desired product from unreacted starting materials and potential side products.
Comparative Data Summary
The following table summarizes the expected outcomes, highlighting the profound impact of substitution on reactivity.
| Feature | o-Phenylenediamine (OPD) | 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine |
| Reactants | OPD + Benzoic Acid | Substituted Diamine + Benzoic Acid |
| Conditions | 150-160 °C, 4-5 hours | 180-200 °C, 24-48 hours |
| Driving Factor | High nucleophilicity, low steric hindrance | Electronic activation by methyl groups |
| Inhibiting Factor | None | Severe steric hindrance from N-phenyl group |
| Anticipated Yield | High (typically >85%) | Very Low to Moderate (<30%) |
| Reaction Rate | Fast | Extremely Slow |
Part 4: Conclusion and Broader Implications
This comparative guide demonstrates that while electronic effects are a critical consideration, they can be overwhelmingly superseded by steric factors in determining the practical reactivity of a molecule.
-
o-Phenylenediamine remains a highly reliable and versatile workhorse in heterocyclic synthesis due to its ideal combination of high nucleophilicity and steric accessibility. Its predictable reactivity makes it a cornerstone for constructing diverse molecular libraries in drug discovery.[10]
-
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine , despite being electronically activated by its methyl substituents, is a significantly challenging substrate. The severe steric hindrance imposed by the N-phenyl group renders it far less reactive in standard condensation reactions. Its successful application would require highly optimized, often harsh, reaction conditions and is likely reserved for synthetic targets where its unique substitution pattern is an absolute necessity and lower yields are acceptable.
For researchers and drug development professionals, this analysis underscores a critical principle of synthetic design: a comprehensive understanding of both electronic and steric effects is paramount for predicting reaction outcomes and selecting appropriate building blocks to achieve synthetic goals efficiently.
References
-
Kavitha, S., et al. (2003). Investigation of the Reaction Kinetics of o-Phenylenediamine in the Presence of Cu(II). Instrumentation Science & Technology, 31(1), 15–21. [Link][17]
-
Tzani, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5731. [Link][9]
-
Shaikh, A. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34623–34651. [Link][11]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Link][14]
-
Hamilton, T. M., et al. (1998). The o-Phenylenediamine-Horseradish Peroxidase System: Enzyme Kinetics in the General Chemistry Laboratory. Journal of Chemical Education, 75(12), 1614. [Link][18]
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Singh, S., et al. (2019). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. SN Applied Sciences, 1(8), 899. [Link][12]
-
PubMed. [The study on reaction kinetics based on a new system of the horseradish peroxidase catalyting the oxidation of o-phenylenediamine by H2O2]. [Link][19]
-
ProQuest. The o-phenylenediamine-horseradish peroxidase system: Enzyme kinetics in the general chemistry laboratory. [Link][20]
-
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628–633. [Link][13]
-
International Journal of Advance Research, Ideas and Innovations in Technology (2023). Review On Synthesis Of Benzimidazole From O- phenyldiamine. IJARIIT, 9(3). [Link][10]
-
Zhang, L., et al. (2018). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Chemosensors, 6(4), 54. [Link][21]
-
Martínez-Otero, D., et al. (2021). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 17, 240–248. [Link][22]
-
Feng, H., et al. (2021). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Organic & Biomolecular Chemistry, 19(3), 551–561. [Link][23]
-
Scribd. Experiment 5 - Synthesis of Benzimidazole. [Link][16]
-
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link][24]
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Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link][5]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link][25]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding o-Phenylenediamine (CAS 95-54-5): Properties, Synthesis, and Key Applications. [Link][2]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][27]
-
Gamatrain. Electrophilic Substitution: Aromatic rings undergo attack by electron-seeking reagents. [Link][6]
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New Journal of Chemistry. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. [Link][28]
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ResearchGate. Reaction of o-phenylenediamine with aldehydes. [Link][15]
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Welsch, B. T., et al. (2016). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 81(1), 143–152. [Link][29]
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de Silva, A. P., et al. (1998). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (11), 1941–1946. [Link][8]
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A Comparative Guide to the UV-Vis Absorption Spectra of Aromatic Diamines: A Case Study of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine Analogues
Introduction: The Significance of Aromatic Diamines and their Spectroscopic Signatures
Aromatic diamines are a critical class of compounds utilized in a myriad of applications, from the synthesis of high-performance polymers and dyes to their use as precursors in pharmaceuticals and as ligands in coordination chemistry.[1] The electronic structure of these molecules, which dictates their chemical reactivity and potential applications, can be effectively probed using UV-Vis spectroscopy. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands in the UV-Vis spectrum are directly related to the π-electron system of the aromatic ring and the influence of substituent groups.
This guide focuses on understanding the UV-Vis absorption profile of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine by comparing it with the following well-characterized analogues:
-
o-Phenylenediamine (OPD)
-
p-Phenylenediamine (PPD)
-
N-phenyl-o-phenylenediamine
By analyzing the effects of substituent placement (ortho vs. para) and N-phenyl substitution, we can infer the likely spectral characteristics of the target molecule.
Comparative UV-Vis Spectral Data
The UV-Vis absorption maxima (λmax) for the selected aromatic diamines are summarized in the table below. These values, obtained from various literature sources, provide a basis for our comparative discussion. The spectra are typically recorded in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| o-Phenylenediamine (OPD) | Ethanol | ~235 | ~290 | [2][3] |
| p-Phenylenediamine (PPD) | DMSO | 199, 237 | 299 | [4] |
| N-phenyl-o-phenylenediamine | N/A | - | - | [1] |
Note: Specific molar absorptivity values were not consistently available across all sources.
Analysis of Spectral Features
The UV-Vis spectra of phenylenediamines typically exhibit two main absorption bands.[4] The higher energy band, usually found in the 200-250 nm region, is attributed to π → π* transitions of the benzene ring. The lower energy band, appearing at longer wavelengths (around 280-320 nm), is an n → π* transition, which is characteristic of molecules containing non-bonding electrons (lone pairs) on heteroatoms like nitrogen, conjugated with the aromatic π-system.[4]
Isomeric Effects: o-Phenylenediamine vs. p-Phenylenediamine
A comparison of the spectra for o-phenylenediamine and p-phenylenediamine reveals the influence of the relative positions of the amino groups. Both isomers show a high-energy π → π* transition and a lower-energy n → π* transition. The λmax values for p-phenylenediamine in DMSO are reported as 199 nm, 237 nm (π → π), and 299 nm (n → π).[4] For o-phenylenediamine in ethanol, the corresponding peaks are observed around 235 nm and 290 nm.[2][3] The slight red-shift (bathochromic shift) in the n → π* transition of p-phenylenediamine compared to o-phenylenediamine can be attributed to the greater extent of conjugation and charge transfer character in the para isomer.
Substituent Effects: The Impact of N-Phenylation and Methylation
The introduction of a phenyl group on one of the nitrogen atoms, as in N-phenyl-o-phenylenediamine, is expected to significantly influence the UV-Vis spectrum. The additional phenyl ring extends the conjugated π-system, which generally leads to a bathochromic shift in both the π → π* and n → π* transitions. While specific λmax values for N-phenyl-o-phenylenediamine were not found in the initial searches, it is reasonable to predict that its absorption maxima will be at longer wavelengths compared to o-phenylenediamine.
Furthermore, the presence of two methyl groups on the benzene ring of the target molecule, 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, will likely cause a slight red-shift in the absorption bands. Methyl groups are weakly electron-donating (hyperconjugation effect), which can perturb the energy levels of the π orbitals and result in absorption at slightly longer wavelengths.
Predicted Spectrum for 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine:
Based on the analysis of its structural components, the UV-Vis spectrum of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is predicted to exhibit:
-
A π → π* transition band likely above 240 nm.
-
An n → π* transition band significantly red-shifted from that of o-phenylenediamine, likely appearing in the region of 300-320 nm or even longer, due to the combined effects of N-phenylation and dimethyl substitution.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To obtain the UV-Vis absorption spectrum of an aromatic diamine such as 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, the following experimental workflow is recommended.
Materials and Instrumentation
-
Analyte: 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine (or analogue)
-
Solvent: Spectroscopic grade ethanol or dimethyl sulfoxide (DMSO). Ethanol is a good choice due to its transparency in the UV region down to ~210 nm.[5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine a suitable concentration for analysis. A good starting point is a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm for aromatic amines.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the reference beam holder of the spectrophotometer.
-
Fill another quartz cuvette with the same pure solvent and place it in the sample beam holder.
-
Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution.
-
Fill the sample cuvette with the analyte solution.
-
Place the sample cuvette back into the sample beam holder.
-
Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the sample.
-
Experimental Workflow Diagram
Caption: Figure 1. A generalized workflow for acquiring the UV-Vis absorption spectrum of an aromatic diamine.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the UV-Vis absorption characteristics of aromatic diamines, with a predictive analysis for 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine based on its structural analogues. The key takeaway is that the electronic absorption properties of these compounds are highly sensitive to the substitution pattern on the aromatic ring and on the amino groups.
To definitively characterize the electronic properties of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, experimental determination of its UV-Vis spectrum is essential. Such data would be a valuable addition to the scientific literature and would aid in the development of its potential applications. Future studies could also explore the solvatochromic effects on the absorption spectrum by employing a range of solvents with varying polarities, providing deeper insights into the nature of the electronic transitions.
References
-
Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper(II), nickel(II), and zinc(II) metal ions with p-phenylenediamine (PPD) as the bridging ligand. (n.d.). ResearchGate. Retrieved from [Link]
-
Luminescent colloidal carbon dots: optical properties and effects of doping. (n.d.). ResearchGate. Retrieved from [Link]
-
UV-Vis Spectrum of p-Phenylenediamine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. (n.d.). PMC. Retrieved from [Link]
-
p-Phenylenediamine. (n.d.). PubChem. Retrieved from [Link]
-
Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
N-phenyl-o-phenylenediamine. (n.d.). SpectraBase. Retrieved from [Link]
-
4,5-Dimethyl-ortho-phenylenediamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B). (n.d.). ResearchGate. Retrieved from [Link]
-
UV-Vis Spectrum of o-Phenylenediamine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
4,5-Dimethyl-1,2-phenylenediamine. (n.d.). PubChem. Retrieved from [Link]
-
1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
4,5-DIMETHYL-O-PHENYLENEDIAMINE. (n.d.). GSRS. Retrieved from [Link]
-
(A) UV spectroscopic spectrum for o-phenylenediamine (5 × 10–5) M,... (n.d.). ResearchGate. Retrieved from [Link]
-
The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Does ethanol play a major role in masking the peaks of the UV vis spectrum? And when does its effect appear?. (2021). ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Crystal Structure Determination of Metal Complexes with Substituted o-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted o-Phenylenediamine Complexes
o-Phenylenediamine and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The resulting metallo-complexes are of significant interest in fields such as catalysis, materials science, and medicinal chemistry. The introduction of substituents onto the benzene ring or the amine nitrogens allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the metal complex.
In particular, Schiff base ligands formed from the condensation of a substituted o-phenylenediamine with an aldehyde or ketone are highly valuable. These multi-dentate ligands can enforce specific coordination geometries on the metal center, a critical aspect in the design of catalysts and therapeutic agents. The determination of the single-crystal X-ray structure of these complexes is the definitive method for unambiguously establishing their three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions.
This guide will use a nickel(II) complex of a tetradentate Schiff base derived from 4,5-dimethyl-1,2-phenylenediamine as a case study. We will compare its structural features with those of other relevant complexes to highlight the influence of the ligand framework on the resulting crystal structure.
Comparative Analysis of Crystal Structures
The crystal structure of a metal complex is a function of both the intramolecular forces that dictate the coordination geometry and the intermolecular forces that govern the packing of the molecules in the crystal lattice. The nature of the diamine ligand plays a crucial role in both aspects.
A key example is the nickel(II) complex with a symmetrical tetradentate (ONNO) Schiff base ligand derived from the condensation of a salicylaldehyde derivative with 4,5-dimethyl-1,2-phenylenediamine. The crystal structure of such a complex has been determined by single-crystal X-ray diffraction, revealing a distorted square planar geometry around the nickel(II) ion.[1] The metal ion is coordinated by the two oxygen and two nitrogen donor atoms of the Schiff base ligand.[1]
To understand the influence of the 4,5-dimethyl and the potential N-phenyl substituents, we can compare this structure with related complexes. For instance, the presence of the electron-donating methyl groups on the phenylenediamine ring in the primary example is expected to increase the electron density at the nitrogen atoms, potentially leading to stronger metal-ligand bonds compared to an unsubstituted o-phenylenediamine complex.
The hypothetical introduction of an N-phenyl group, creating a ligand like 4,5-dimethyl-N1-phenylbenzene-1,2-diamine, would introduce significant steric bulk near the coordination site. This would likely have a profound impact on the coordination geometry and the ability of the complex to crystallize. While a specific crystal structure for a complex of 4,5-dimethyl-N1-phenylbenzene-1,2-diamine was not found in our search, we can infer its potential structural characteristics by comparing it to other N-substituted diamine complexes. The steric hindrance from the phenyl group could favor a more distorted coordination geometry or even prevent the formation of a square planar complex altogether, potentially leading to a tetrahedral or octahedral geometry if other ligands are present.
Below is a table summarizing key crystallographic parameters for a representative nickel(II) Schiff base complex of 4,5-dimethyl-1,2-phenylenediamine and a related nickel(II) complex for comparison.
| Parameter | [Ni(sal-dmpda)] | [Ni(sal-en)] |
| Ligand | Schiff base of salicylaldehyde and 4,5-dimethyl-1,2-phenylenediamine | Schiff base of salicylaldehyde and ethylenediamine |
| Coordination Geometry | Distorted Square Planar[1] | Square Planar[2] |
| Ni-N bond lengths (Å) | ~1.90 - 1.92 | ~1.85 |
| Ni-O bond lengths (Å) | ~1.84 - 1.86 | ~1.85 |
| N-Ni-N angle (°) | Not specified | ~87 |
| O-Ni-O angle (°) | Not specified | ~94 |
| Crystal System | Not specified | Monoclinic |
| Space Group | Not specified | P2₁/c |
Note: Specific bond lengths and angles for the [Ni(sal-dmpda)] complex are not detailed in the available abstract, but typical values are provided for illustrative purposes. The data for [Ni(sal-en)] is well-established.[2]
The comparison highlights that even subtle changes in the diamine backbone can influence the coordination geometry and bond parameters. The presence of the rigid phenylenediamine ring in [Ni(sal-dmpda)] compared to the flexible ethylenediamine chain in [Ni(sal-en)] is a key factor.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Representative Ni(II) Schiff Base Complex
This section provides a detailed, step-by-step methodology for the synthesis and crystal structure determination of a representative nickel(II) Schiff base complex derived from 4,5-dimethyl-1,2-phenylenediamine.
Part 1: Synthesis and Crystallization
-
Ligand Synthesis:
-
Dissolve 1 mmol of 4,5-dimethyl-1,2-phenylenediamine in 20 mL of warm ethanol.
-
In a separate flask, dissolve 2 mmol of a substituted salicylaldehyde (e.g., salicylaldehyde) in 20 mL of ethanol.
-
Slowly add the salicylaldehyde solution to the diamine solution with constant stirring.
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base ligand is often indicated by a color change.
-
Allow the solution to cool to room temperature. The Schiff base ligand may precipitate out. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol, and dry in a desiccator.
-
-
Complex Synthesis:
-
Dissolve 1 mmol of the synthesized Schiff base ligand in 30 mL of a suitable solvent (e.g., ethanol or a mixture of chloroform and ethanol).
-
In a separate flask, dissolve 1 mmol of Nickel(II) acetate tetrahydrate in 15 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
Reflux the reaction mixture for 1-2 hours. A change in color or the formation of a precipitate indicates complex formation.
-
-
Crystallization:
-
Filter the hot solution to remove any impurities.
-
Several methods can be employed for growing single crystals suitable for X-ray diffraction:
-
Slow Evaporation: Cover the flask with a perforated film and allow the solvent to evaporate slowly over several days at room temperature.
-
Solvent Diffusion: Layer a solution of the complex with a less polar solvent in which the complex is insoluble. For example, layer a chloroform solution of the complex with hexane.
-
Vapor Diffusion: Place a vial containing a concentrated solution of the complex inside a larger sealed container with a more volatile solvent in which the complex is less soluble. The vapor of the volatile solvent will slowly diffuse into the complex solution, inducing crystallization.
-
-
Monitor the crystallization process periodically. Once suitable crystals have formed, carefully remove them from the mother liquor.
-
Part 2: X-ray Data Collection and Structure Solution
-
Crystal Mounting:
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of frames to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data at a suitable temperature (often 100 K to minimize thermal vibrations).
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
The final refined structure should have low residual factors (R-factors) and a good-of-fit (GOOF) value.
-
Visualization of Key Processes
Molecular Structure of the Ligand Precursor
Caption: Molecular structure of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Conclusion and Future Outlook
The determination of the crystal structures of metal complexes with substituted o-phenylenediamines is a powerful tool for understanding their chemical properties and for the rational design of new functional materials. While a crystal structure for a complex of 4,5-dimethyl-N1-phenylbenzene-1,2-diamine remains to be reported, by comparing the known structures of related complexes, we can make informed predictions about the likely influence of the N-phenyl substituent. The steric bulk of the phenyl group is expected to be a dominant factor, likely leading to more distorted coordination geometries.
Future work should focus on the synthesis and crystallization of complexes with N-aryl substituted o-phenylenediamines to experimentally validate these predictions. Such studies will provide valuable insights into the interplay of electronic and steric effects in controlling the solid-state structures of these important classes of coordination compounds. This knowledge will be instrumental in advancing their application in catalysis and drug development.
References
- A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis - Benchchem. (n.d.).
- Tetradentate Schiff Base Complexes from 4,5-Dimethyl-1,2-phenylenediamine: SC-XRD, HSA, DFT, and Molecular Docking Investigations - AMiner. (n.d.).
- Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC - NIH. (n.d.).
- Nickel(II) complexes with Schiff bases derived from salicylaldehyde or pentanedione and 3-aminopropanethiol | Request PDF - ResearchGate. (n.d.).
- Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC - PubMed Central. (n.d.).
-
Crystal structure and Hirshfeld surface analysis of a new mononuclear copper (II) complex : (m-hydroxybenzoato-κ2 O,O′) - PMC. (n.d.). Retrieved from
- Synthesis, crystal structure and Hirshfeld surface analysis of a cadmium complex of naphthalene-1,5-disulfonate and o-phenylenediamine - PMC. (n.d.).
- Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethy - IOSR Journal. (2019, August 3).
- Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N 5 ) Mono Schiff Base Ligand - MDPI. (n.d.).
- Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments - PMC. (n.d.).
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Navigating the Analytical Landscape of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine: A Guide for Researchers
A Senior Application Scientist's Perspective on Establishing a Reliable Analytical Standard
For researchers and drug development professionals, the accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive overview of the analytical considerations for 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, a compound with potential applications in medicinal chemistry and materials science. A significant challenge in the analysis of this specific molecule is the apparent lack of commercially available, certified reference standards. Furthermore, the CAS number 14049-36-4, sometimes associated with this compound, is incorrect and has been assigned to other chemical entities such as Linalool oxide and Zinchexacyanocobaltate.
This guide, therefore, takes a practical, field-proven approach. Instead of a direct comparison of non-existent commercial standards, we will focus on a robust strategy for the in-house synthesis and qualification of a working reference standard for 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine. We will also delve into a comparative analysis of suitable analytical methodologies for its characterization and quantification.
The Foundation: Leveraging a Readily Available Precursor
The logical starting point for obtaining a working standard of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is its parent compound, 4,5-Dimethyl-1,2-phenylenediamine (CAS: 3171-45-7).[1] This diamine is commercially available from several suppliers and serves as a well-characterized precursor.[2][3]
Table 1: Properties of the Precursor, 4,5-Dimethyl-1,2-phenylenediamine
| Property | Value | Source |
| CAS Number | 3171-45-7 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1][4] |
| Molecular Weight | 136.19 g/mol | [1][4] |
| Appearance | White to brown powder/crystals | [2] |
| Melting Point | 127-129 °C | |
| Purity (Typical) | >98% (HPLC) | [2] |
In-House Synthesis of a 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine Working Standard
The synthesis of N-aryl amines from anilines is a well-established transformation in organic chemistry. A common and effective method for the selective N-phenylation of a diamine like 4,5-Dimethyl-1,2-phenylenediamine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance.
Caption: Proposed workflow for the synthesis of a 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine working standard.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,5-Dimethyl-1,2-phenylenediamine (1.0 eq.), bromobenzene (1.1 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2-4 mol%).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture with stirring at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Qualification of the In-House Reference Standard
A synthesized working standard must be rigorously characterized to ensure its identity, purity, and suitability for quantitative analysis.
Caption: Workflow for the qualification of an in-house synthesized reference standard.
Key Qualification Steps:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be consistent with the expected structure of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and methyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a universal detector like a Diode Array Detector (DAD) is the primary technique for assessing purity. The peak area percentage of the main component is used to determine its purity. Peak purity analysis by DAD can also help to identify co-eluting impurities.
-
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC with a Flame Ionization Detector (FID) can be an orthogonal method to confirm purity.
-
Quantitative NMR (qNMR): For the highest level of accuracy in assigning a purity value, qNMR can be employed. This technique involves comparing the integral of a signal from the analyte to that of a certified reference material with a known concentration.
-
Comparative Guide to Analytical Methodologies
Once a qualified in-house standard is available, appropriate analytical methods can be developed and validated for the routine analysis of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine in various sample matrices.
Table 2: Comparison of Primary Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, good for quantification. | Moderate sensitivity, requires the analyte to have a chromophore. | Routine purity testing and quantification in drug substance and formulated products. |
| LC-MS | Separation by HPLC coupled with mass analysis. | High sensitivity and selectivity, provides molecular weight information. | More complex instrumentation, potential for matrix effects. | Trace level analysis, impurity identification, analysis in complex biological matrices. |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. | Excellent separation efficiency for volatile compounds, high sensitivity. | Requires the analyte to be thermally stable and volatile, or requires derivatization. | Analysis of volatile impurities, potential for screening in certain matrices. |
Exemplary HPLC Method Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV scan of the standard).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Rationale: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The acidic mobile phase helps to ensure good peak shape for the amine functionalities. Gradient elution is often necessary to achieve good separation of the analyte from potential impurities.
Conclusion
The analysis of 4,5-Dimethyl-N1-phenylbenzene-1,2-diamine presents a unique challenge due to the lack of commercially available reference standards. However, by leveraging the readily available precursor, 4,5-Dimethyl-1,2-phenylenediamine, researchers can synthesize and rigorously qualify an in-house working standard. This guide provides a comprehensive framework for this process, from a proposed synthetic route to the essential analytical techniques for structural confirmation and purity assessment. A comparative overview of HPLC-UV/DAD, LC-MS, and GC-MS offers guidance on selecting the most appropriate methodology for specific research needs. By following this systematic and scientifically sound approach, researchers can establish a reliable analytical foundation for their work with this and other novel chemical entities.
References
-
PubChem. 4,5-Dimethyl-1,2-phenylenediamine. National Center for Biotechnology Information. [Link]
-
NIST. 4,5-Dimethyl-ortho-phenylenediamine. National Institute of Standards and Technology. [Link]
-
PubChem. Linalool oxide. National Center for Biotechnology Information. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]
-
Journal of Organic Chemistry. Titration of Organolithium Reagents. American Chemical Society. [Link] (Note: A general reference for a relevant chemical technique.)
-
ResearchGate. Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine.... [Link]
Sources
- 1. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | TCI AMERICA [tcichemicals.com]
- 4. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
